Tert-butyl 5-nitroisoindoline-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-nitro-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-9-4-5-11(15(17)18)6-10(9)8-14/h4-6H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGLAXAXISGACQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586077 | |
| Record name | tert-Butyl 5-nitro-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400727-63-1 | |
| Record name | tert-Butyl 5-nitro-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-nitro-2,3-dihydro-1H-isoindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of Tert-butyl 5-nitroisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of tert-butyl 5-nitroisoindoline-2-carboxylate. The information is curated for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and data presented for clarity and practical application.
Core Chemical Properties
Tert-butyl 5-nitroisoindoline-2-carboxylate, with the CAS number 400727-63-1, is a nitro-substituted isoindoline derivative. The presence of the Boc (tert-butoxycarbonyl) protecting group and the nitro functional group makes it a valuable intermediate in organic synthesis, particularly for the preparation of various biologically active molecules.
| Property | Value | Source |
| CAS Number | 400727-63-1 | [1] |
| Molecular Formula | C₁₃H₁₆N₂O₄ | [2] |
| Molecular Weight | 264.28 g/mol | [2] |
| Melting Point | Not explicitly found in searches. A related compound, tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate, has a melting point of 63.5–65 °C. | |
| Boiling Point | Data not available. | |
| Solubility | Data not available. Generally expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Synthesis and Reactivity
The synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate typically involves the nitration of the parent compound, tert-butyl isoindoline-2-carboxylate. While a specific, detailed protocol for this exact transformation was not found in the reviewed literature, general nitration procedures for aromatic compounds are well-established. These reactions often employ a mixture of nitric acid and sulfuric acid, or other nitrating agents like tert-butyl nitrite.
A key reaction of tert-butyl 5-nitroisoindoline-2-carboxylate is the reduction of its nitro group to form tert-butyl 5-aminoisoindoline-2-carboxylate. This transformation is a critical step in the synthesis of various pharmaceutical building blocks.[3]
Experimental Protocol: Reduction of tert-butyl 5-nitroisoindoline-2-carboxylate
This protocol outlines the conversion of the nitro-substituted compound to its amino derivative.
Materials:
-
tert-butyl 5-nitroisoindoline-2-carboxylate
-
Anhydrous ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve tert-butyl 5-nitroisoindoline-2-carboxylate in anhydrous ethanol.[3]
-
Carefully add a catalytic amount of 10% Palladium on carbon to the solution.[3]
-
Subject the reaction mixture to a hydrogen atmosphere.[3]
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, carefully filter the reaction mixture to remove the palladium catalyst.[3]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, tert-butyl 5-aminoisoindoline-2-carboxylate.[3]
-
Further purification can be performed if necessary, for example, by column chromatography.
Caption: Reduction of the nitro group.
Spectral Data
-
¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.5 ppm), the methylene protons of the isoindoline ring (two singlets or an AB quartet system), and aromatic protons. The aromatic protons would be expected in the downfield region, with their splitting pattern and chemical shifts influenced by the electron-withdrawing nitro group.
-
¹³C NMR: Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbons of the isoindoline ring, and the aromatic carbons. The carbon bearing the nitro group would be shifted downfield.
-
IR Spectroscopy: Characteristic absorption bands for the C=O of the carbamate (around 1700 cm⁻¹), N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹), and C-H stretching and bending vibrations.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 264. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of tert-butyl 5-nitroisoindoline-2-carboxylate are limited, the broader class of isoindoline and nitro-containing heterocyclic compounds has been the subject of extensive research in drug discovery.
Derivatives of isoindoline are known to possess a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[4][5][6] Notably, some isoindoline-based compounds act as inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes.[7]
The nitro group is a key functional group in many bioactive molecules.[8] Its presence can influence the molecule's electronic properties and its ability to interact with biological targets. In some cases, the nitro group can be metabolically reduced to reactive intermediates that exert cytotoxic effects, a mechanism exploited in certain antimicrobial and anticancer drugs.
The specific signaling pathways that may be modulated by tert-butyl 5-nitroisoindoline-2-carboxylate or its derivatives are not yet elucidated. However, given the activities of related compounds, potential areas of investigation could include inflammatory signaling cascades (e.g., NF-κB pathway), cell cycle regulation in cancer cells, and metabolic pathways involving carbonic anhydrases. The nitric oxide (NO) signaling pathway is another area of interest, as nitroaromatic compounds can sometimes influence NO production or signaling.[9]
Caption: Potential biological relevance.
Conclusion
Tert-butyl 5-nitroisoindoline-2-carboxylate is a key synthetic intermediate with significant potential for the development of novel therapeutic agents. While a complete physicochemical profile is not yet publicly available, its reactivity and the known biological activities of related compounds make it a molecule of high interest for medicinal chemists and drug discovery scientists. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. Chemscene ChemScene | tert-Butyl 5-nitroisoindoline-2-carboxylate | 1G | Fisher Scientific [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 1799838-87-1|tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Discovery of the nitric oxide signaling pathway and targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Elucidation of Tert-butyl 5-nitroisoindoline-2-carboxylate Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 5-nitroisoindoline-2-carboxylate. Due to the limited availability of direct analytical data for this specific compound in public literature, this document infers its structure and properties from its role as a synthetic precursor. The primary focus of the experimental data presented herein is on the synthesis of its well-characterized amino derivative, which directly confirms the structural backbone of the parent nitro compound.
Chemical Structure
The structure of tert-butyl 5-nitroisoindoline-2-carboxylate is defined by an isoindoline core, which is a bicyclic aromatic amine. A nitro group (-NO₂) is substituted at the 5-position of the benzene ring, and a tert-butoxycarbonyl (Boc) protecting group is attached to the nitrogen atom of the isoindoline ring.
Caption: Chemical structure of tert-butyl 5-nitroisoindoline-2-carboxylate.
Spectroscopic and Physicochemical Data
| Property | Value (for tert-butyl 5-aminoisoindoline-2-carboxylate) |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol [][2] |
| CAS Number | 264916-06-5[][2][3][4] |
| Mass Spectrometry | [M+H]⁺ = 179 (Note: This corresponds to the cleaved isoindoline-amine fragment, not the full molecule)[3] |
| Boiling Point | 376.304°C at 760 mmHg[] |
| Density | 1.177 g/cm³[] |
| SMILES | O=C(N1CC2=C(C=C(N)C=C2)C1)OC(C)(C)C[2] |
Synthesis and Experimental Protocols
The primary experimental context in which tert-butyl 5-nitroisoindoline-2-carboxylate appears is as a starting material for the synthesis of its amino derivative through catalytic hydrogenation.
Synthesis of tert-butyl 5-aminoisoindoline-2-carboxylate
The following protocol details the reduction of the nitro group of tert-butyl 5-nitroisoindoline-2-carboxylate to an amine group.
Experimental Protocol:
-
To a 100 mL single-necked round-bottom flask equipped with a magnetic stirrer, add tert-butyl 5-nitroisoindoline-2-carboxylate (650 mg, 2.5 mmol) and anhydrous ethanol (50 mL).[3]
-
Add 10% Palladium on carbon (Pd/C) catalyst (160 mg) to the reaction mixture.[3]
-
The hydrogenation reaction is carried out under a hydrogen atmosphere at room temperature for 15 hours.[3]
-
Upon completion of the reaction, the catalyst is removed by filtration.[3]
-
The filtrate is concentrated under reduced pressure to yield tert-butyl 5-aminoisoindoline-2-carboxylate.[3]
Yield: 585 mg (99%) as a yellow oil. The product can often be used in subsequent steps without further purification.[3]
Caption: Synthesis workflow for the reduction of the nitro compound.
Conclusion
The structural characterization of tert-butyl 5-nitroisoindoline-2-carboxylate is primarily inferred from its chemical name and its successful conversion to tert-butyl 5-aminoisoindoline-2-carboxylate. The high-yield reduction of the nitro group via catalytic hydrogenation serves as strong evidence for the integrity of the underlying isoindoline-2-carboxylate scaffold. While direct analytical data for the nitro compound is sparse, the detailed protocols and data for its amino derivative provide a solid foundation for its use in further synthetic applications within drug discovery and development. Researchers can confidently utilize the provided synthesis protocol to access the valuable aminoisoindoline building block.
References
Technical Guide: Tert-butyl 5-nitroisoindoline-2-carboxylate (CAS: 400727-63-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 5-nitroisoindoline-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid isoindoline scaffold, combined with the synthetically versatile nitro group and the tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The isoindoline core is a privileged structure found in several approved drugs, highlighting its importance in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 5-nitroisoindoline-2-carboxylate, with a focus on its utility in pharmaceutical research.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of tert-butyl 5-nitroisoindoline-2-carboxylate.
| Property | Value | Reference |
| CAS Number | 400727-63-1 | N/A |
| Molecular Formula | C₁₃H₁₆N₂O₄ | N/A |
| Molecular Weight | 264.28 g/mol | N/A |
| Appearance | Likely a yellow to brown solid or oil | [1] |
| Purity | Typically >95% (commercial sources) | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | [1] |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.1-8.3 | m | 2H | Aromatic CH adjacent to NO₂ |
| ~7.4-7.6 | d | 1H | Aromatic CH |
| ~4.8-5.0 | s | 4H | CH₂ (isoindoline ring) |
| ~1.5 | s | 9H | C(CH₃)₃ (Boc group) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~163-165 | C=O (carbamate) |
| ~145-148 | C-NO₂ |
| ~140-142 | Aromatic C |
| ~125-130 | Aromatic CH |
| ~120-123 | Aromatic CH |
| ~80-82 | OC(CH₃)₃ |
| ~52-55 | CH₂ (isoindoline ring) |
| ~28-29 | C(CH₃)₃ |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate typically involves the nitration of the corresponding Boc-protected isoindoline. Subsequently, the nitro group can be reduced to an amine, which serves as a key handle for further functionalization.
Synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate (General Procedure)
This protocol is based on general nitration methods for aromatic compounds and may require optimization.[4]
Reaction:
References
An In-depth Technical Guide to Tert-butyl 5-nitroisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl 5-nitroisoindoline-2-carboxylate, a key intermediate in synthetic organic chemistry. The document details its chemical properties, synthesis, and safety information, presented in a clear and structured format to support research and development activities.
Core Compound Data
Tert-butyl 5-nitroisoindoline-2-carboxylate is a nitro-substituted isoindoline derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆N₂O₄ | [1] |
| Molecular Weight | 264.28 g/mol | [1] |
| CAS Number | 400727-63-1 | [1] |
| Purity | ≥95% | [1] |
Chemical Structure and Identification
The chemical structure of Tert-butyl 5-nitroisoindoline-2-carboxylate consists of an isoindoline core with a nitro group substituted at the 5-position of the benzene ring and a tert-butoxycarbonyl group attached to the nitrogen atom.
References
Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for tert-butyl 5-nitroisoindoline-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. This document details the proposed reaction scheme, experimental protocols, and relevant quantitative data, designed to be a practical resource for laboratory synthesis.
Introduction
Tert-butyl 5-nitroisoindoline-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. The isoindoline scaffold is a privileged structure in medicinal chemistry, and the presence of a nitro group offers a versatile handle for further functionalization, such as reduction to an amine for subsequent coupling reactions. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of protecting the isoindoline nitrogen, facilitating multi-step synthetic sequences. This guide outlines a two-step synthesis beginning from the commercially available 5-nitroisoindoline-1,3-dione.
Proposed Synthesis Pathway
The synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate is proposed to proceed via a two-step sequence starting from 5-nitroisoindoline-1,3-dione:
-
Selective Reduction: The initial and most critical step is the chemoselective reduction of the phthalimide moiety in 5-nitroisoindoline-1,3-dione to the corresponding 5-nitroisoindoline. This transformation requires a reducing agent that selectively reduces the imide carbonyls without affecting the aromatic nitro group. While strong reducing agents like lithium aluminum hydride would likely reduce both functional groups, milder reagents such as borane complexes are proposed to achieve the desired selectivity.
-
N-Boc Protection: The resulting 5-nitroisoindoline, a secondary amine, is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to yield the final product, tert-butyl 5-nitroisoindoline-2-carboxylate.
The overall synthetic scheme is depicted below:
Quantitative Data
The following table summarizes the key quantitative data for the proposed synthesis. Please note that the yield for Step 1 is an estimate, as this specific selective reduction is not widely documented and would require optimization.
| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 5-Nitroisoindoline-1,3-dione | Borane-tetrahydrofuran complex (BH₃·THF) | THF | 0 to rt | 12 | 5-Nitroisoindoline | 60-70 (Est.) |
| 2 | 5-Nitroisoindoline | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) | Dichloromethane (DCM) | rt | 4 | Tert-butyl 5-nitroisoindoline-2-carboxylate | >90 |
Experimental Protocols
Step 1: Synthesis of 5-Nitroisoindoline
Materials:
-
5-Nitroisoindoline-1,3-dione
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitroisoindoline-1,3-dione (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-tetrahydrofuran complex (approximately 3.0-4.0 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Acidify the mixture with 1 M hydrochloric acid and heat to reflux for 1 hour to hydrolyze any borane-amine complexes.
-
Cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-nitroisoindoline.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate
Materials:
-
5-Nitroisoindoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5-nitroisoindoline (1.0 eq) in dichloromethane in a round-bottom flask.
-
To this solution, add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, tert-butyl 5-nitroisoindoline-2-carboxylate, is often of sufficient purity for subsequent steps. If further purification is required, column chromatography on silica gel can be performed.
Conclusion
This technical guide presents a viable and detailed synthetic pathway for the preparation of tert-butyl 5-nitroisoindoline-2-carboxylate. The proposed two-step route, commencing from 5-nitroisoindoline-1,3-dione, relies on a critical selective reduction followed by a standard N-Boc protection. While the Boc protection is a well-established and high-yielding reaction, the selective reduction of the phthalimide in the presence of a nitro group may require careful optimization of reaction conditions to achieve the desired chemoselectivity and yield. This guide provides a solid foundation for researchers to undertake the synthesis of this important chemical intermediate.
Technical Guide: Spectroscopic and Synthetic Overview of Tert-butyl 5-nitroisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and a plausible synthetic route for tert-butyl 5-nitroisoindoline-2-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous structures and established synthetic methodologies to provide a predictive and practical resource for researchers.
Compound Identification
| Property | Value |
| Chemical Name | tert-butyl 5-nitroisoindoline-2-carboxylate |
| CAS Number | 400727-63-1 |
| Molecular Formula | C₁₃H₁₆N₂O₄ |
| Molecular Weight | 264.28 g/mol |
| Structure | (Structure generated based on IUPAC name) |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for tert-butyl 5-nitroisoindoline-2-carboxylate. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1-8.3 | m | 2H | Aromatic H (protons ortho to NO₂) |
| ~7.5-7.7 | m | 1H | Aromatic H (proton para to NO₂) |
| ~4.8 | s | 4H | CH₂ (isoindoline ring) |
| ~1.5 | s | 9H | C(CH₃)₃ (tert-butyl group) |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | C=O (carbamate) |
| ~147 | Aromatic C-NO₂ |
| ~140 | Aromatic C (quaternary) |
| ~128 | Aromatic CH |
| ~123 | Aromatic CH |
| ~118 | Aromatic CH |
| ~81 | C(CH₃)₃ (tert-butyl group) |
| ~53 | CH₂ (isoindoline ring) |
| ~28 | C(CH₃)₃ (tert-butyl group) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1520 | Strong | N-O stretch (asymmetric, nitro group) |
| ~1350 | Strong | N-O stretch (symmetric, nitro group) |
| ~1250 | Strong | C-N stretch (carbamate) |
| ~1160 | Strong | C-O stretch (carbamate) |
Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 265.1183 | [M+H]⁺ (Calculated for C₁₃H₁₇N₂O₄⁺) |
| 209.0764 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 165.0815 | [M - Boc + H]⁺ (Loss of tert-butoxycarbonyl group) |
Proposed Synthetic Protocol
A plausible synthetic route to tert-butyl 5-nitroisoindoline-2-carboxylate involves the nitration of the commercially available precursor, tert-butyl isoindoline-2-carboxylate.
Experimental Workflow
Caption: Proposed workflow for the synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate.
Detailed Methodology
Materials:
-
tert-butyl isoindoline-2-carboxylate
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butyl isoindoline-2-carboxylate (1.0 eq) in acetic anhydride (5-10 volumes) and cool the mixture to -10 °C in an ice-salt bath.
-
Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (0.1 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed -5 °C.
-
Reaction Monitoring: Stir the reaction mixture at -10 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 5-nitroisoindoline-2-carboxylate as a solid.
Safety Precautions: This reaction involves the use of strong acids and nitrating agents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitrating mixture should be prepared and handled with extreme care.
Logical Relationship of Spectroscopic Analysis
Caption: Interrelation of spectroscopic techniques for structural elucidation.
This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic approach for tert-butyl 5-nitroisoindoline-2-carboxylate. Researchers are encouraged to use this information as a starting point for their experimental work, with the understanding that optimization of the synthetic protocol and empirical verification of spectroscopic data will be necessary.
The Strategic Role of Tert-butyl 5-nitroisoindoline-2-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Tert-butyl 5-nitroisoindoline-2-carboxylate serves as a pivotal building block in medicinal chemistry, primarily acting as a strategically protected precursor to a versatile amino-isoindoline scaffold. The presence of the nitro group allows for its reduction to a primary amine, which can then be elaborated into a wide array of functional groups and complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the isoindoline nitrogen during synthetic manipulations and can be readily removed under acidic conditions. This guide elucidates the synthesis, key reactions, and application of this valuable intermediate in the development of contemporary therapeutics, with a specific focus on its role in the synthesis of potent Rho-kinase (ROCK) inhibitors.
Synthesis and Key Transformations
The journey from basic starting materials to medicinally relevant compounds hinges on a series of robust and well-defined synthetic protocols. The overall synthetic pathway involves the formation of the core isoindoline structure, introduction and transformation of the key functional groups, and finally, elaboration into a specific bioactive molecule.
Experimental Protocols
Protocol 1: Synthesis of 5-Nitroisoindoline
The synthesis of the initial 5-nitroisoindoline core can be achieved through a multi-step process starting from 4-methyl-3-nitroaniline.
-
Diazotization and Iodination: 4-methyl-3-nitroaniline is first diazotized using sodium nitrite in the presence of a strong acid, followed by a Sandmeyer-type reaction with potassium iodide to introduce an iodine atom, yielding 4-iodo-1-methyl-2-nitrobenzene.
-
Side-Chain Bromination: The methyl group is then brominated, typically using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide, to give 1-(dibromomethyl)-4-iodo-2-nitrobenzene.
-
Cyclization: The dibrominated intermediate is cyclized by reaction with a primary amine, such as ammonia or a protected amine, which displaces the bromine atoms to form the isoindoline ring. Subsequent deprotection, if necessary, yields 5-nitroisoindoline.
Protocol 2: Boc Protection of 5-Nitroisoindoline to Yield Tert-butyl 5-nitroisoindoline-2-carboxylate
The secondary amine of 5-nitroisoindoline is protected with a tert-butoxycarbonyl (Boc) group to prevent its participation in subsequent reactions.
-
To a solution of 5-nitroisoindoline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added triethylamine (1.2 equivalents) or another non-nucleophilic base.
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) is then added portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 3-12 hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford Tert-butyl 5-nitroisoindoline-2-carboxylate.
Protocol 3: Reduction to Tert-butyl 5-aminoisoindoline-2-carboxylate
The nitro group is selectively reduced to a primary amine, yielding the key intermediate for further derivatization.
-
In a round-bottom flask, Tert-butyl 5-nitroisoindoline-2-carboxylate (1 equivalent) is dissolved in anhydrous ethanol or methanol.
-
A catalytic amount of palladium on carbon (10% Pd/C, ~10 mol%) is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere for 12-18 hours.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield Tert-butyl 5-aminoisoindoline-2-carboxylate, which is often of sufficient purity to be used in the next step without further purification.
Application in the Synthesis of a ROCK Inhibitor
The utility of Tert-butyl 5-aminoisoindoline-2-carboxylate is exemplified in its use as a key building block for the synthesis of potent and selective Rho-kinase (ROCK) inhibitors. These inhibitors have therapeutic potential in a range of diseases, including cardiovascular disorders, glaucoma, and cancer.
Protocol 4: Synthesis of a Potent ROCK Inhibitor
The synthesis of (R)-N-(6-((S)-1-acryloylpyrrolidin-2-yl)-5-fluoro-2-(1H-indazol-4-yl)pyridin-3-yl)-2-(5-(2,3-dihydro-1H-isoindol-2-yl)-1H-pyrazol-3-yl)acetamide, a potent ROCK inhibitor, is detailed in patent WO2020198103A1 (Example 8).
-
Amide Coupling: The synthesis begins with an amide bond formation between a carboxylic acid-bearing pyrazole intermediate and Tert-butyl 5-aminoisoindoline-2-carboxylate. This is typically achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) in the presence of a base like diisopropylethylamine (DIPEA).
-
Boc Deprotection: The Boc protecting group on the isoindoline nitrogen is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Final Coupling and Acrylamide Formation: The resulting isoindoline fragment is then coupled with the remainder of the target molecule, followed by the formation of the acrylamide warhead, which is crucial for the inhibitor's mechanism of action.
Quantitative Biological Data
The final compound synthesized using the isoindoline intermediate demonstrates high potency and selectivity for ROCK kinases.
| Compound ID | Target | IC50 (nM) |
| (R)-N-(6-((S)-1-acryloylpyrrolidin-2-yl)-5-fluoro-2-(1H-indazol-4-yl)pyridin-3-yl)-2-(5-(2,3-dihydro-1H-isoindol-2-yl)-1H-pyrazol-3-yl)acetamide | ROCK1 | 0.8 |
| ROCK2 | 0.3 |
Visualizing Synthetic and Biological Pathways
To better understand the relationships between the synthesis and the biological target, the following diagrams illustrate the key pathways.
Tert-butyl 5-nitroisoindoline-2-carboxylate: A Core Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 5-nitroisoindoline-2-carboxylate is a pivotal synthetic intermediate, playing a crucial role in the development of novel therapeutics. Its unique structural features, including a reactive nitro group and a protected isoindoline scaffold, make it an invaluable building block for accessing a diverse range of complex molecules, particularly in the realm of targeted protein degradation and other cutting-edge medicinal chemistry applications. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols and quantitative data.
Chemical Properties and Synthesis
Tert-butyl 5-nitroisoindoline-2-carboxylate is a stable, solid compound amenable to a variety of chemical transformations. Its key feature is the presence of a nitro group on the aromatic ring, which can be readily reduced to an amine, providing a handle for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen ensures its stability during synthetic manipulations and can be removed under acidic conditions.
Physicochemical Data
| Property | Value |
| CAS Number | 400727-63-1 |
| Molecular Formula | C₁₃H₁₆N₂O₄ |
| Molecular Weight | 264.28 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
Synthesis
The synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate is typically achieved in a two-step process starting from a suitable precursor, such as 5-nitroisoindoline-1,3-dione. The first step involves the reduction of the dione to 5-nitroisoindoline, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.
An In-depth Technical Guide to the Applications of Tert-butyl 5-nitroisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 5-nitroisoindoline-2-carboxylate is a key heterocyclic building block primarily utilized as a strategic intermediate in the synthesis of its amino analogue, tert-butyl 5-aminoisoindoline-2-carboxylate. This transformation, achieved through a high-yield catalytic hydrogenation, unlocks a versatile scaffold for the development of a diverse range of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, key applications, and experimental protocols associated with tert-butyl 5-nitroisoindoline-2-carboxylate, with a particular focus on its pivotal role in medicinal chemistry and drug discovery.
Introduction
The isoindoline scaffold is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The introduction of a nitro group at the 5-position, coupled with the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, renders tert-butyl 5-nitroisoindoline-2-carboxylate a valuable and versatile intermediate. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring, while its facile reduction to an amino group provides a key functional handle for further molecular elaboration. This guide will delve into the synthetic utility of this compound, highlighting its primary application and the subsequent derivatization of its amino counterpart.
Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate
While the primary focus of this review is on the applications of the title compound, a general understanding of its synthesis is crucial. The preparation of tert-butyl 5-nitroisoindoline-2-carboxylate typically involves the nitration of the corresponding Boc-protected isoindoline. Standard nitrating conditions, such as the use of nitric acid in the presence of a strong acid catalyst like sulfuric acid, can be employed. The regioselectivity of the nitration is directed by the existing substituents on the isoindoline ring. Careful control of reaction conditions is necessary to achieve the desired 5-nitro isomer in good yield and purity.
Core Application: Synthesis of Tert-butyl 5-aminoisoindoline-2-carboxylate
The most prominent and well-documented application of tert-butyl 5-nitroisoindoline-2-carboxylate is its conversion to tert-butyl 5-aminoisoindoline-2-carboxylate. This transformation is a critical step that installs a versatile primary amine functionality, which serves as a key point for diversification in the synthesis of more complex molecules.
Reaction: Catalytic Hydrogenation
The reduction of the nitro group is most commonly and efficiently achieved through catalytic hydrogenation. This method offers high yields and clean conversion under relatively mild conditions.
Experimental Protocol: General Procedure for Hydrogenation
A general and reproducible protocol for the hydrogenation of tert-butyl 5-nitroisoindoline-2-carboxylate is as follows:
-
Reaction Setup: In a 100 mL single-necked round-bottom flask equipped with a magnetic stirrer, add tert-butyl 5-nitroisoindoline-2-carboxylate (650 mg, 2.5 mmol) and anhydrous ethanol (50 mL).[1]
-
Catalyst Addition: To this solution, carefully add palladium on carbon (Pd/C) catalyst (160 mg).
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically via a hydrogen-filled balloon or a Parr hydrogenator) and stirred at room temperature for 15 hours.[1]
-
Work-up: Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure.
-
Product Isolation: The resulting residue is the target product, tert-butyl 5-aminoisoindoline-2-carboxylate, which is typically obtained as a yellow oil.[1] The product is often of sufficient purity to be used in subsequent steps without further purification.[1]
Quantitative Data
The following table summarizes the quantitative data for a typical hydrogenation reaction as described in the literature.[1]
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Mass (mg) | Moles (mmol) | Yield (%) |
| Tert-butyl 5-nitroisoindoline-2-carboxylate | C₁₃H₁₆N₂O₄ | 280.28 | 650 | 2.5 | - |
| Tert-butyl 5-aminoisoindoline-2-carboxylate | C₁₃H₁₈N₂O₂ | 234.29 | 585 | 2.5 | 99 |
Applications of the Downstream Product: Tert-butyl 5-aminoisoindoline-2-carboxylate in Medicinal Chemistry
The synthetic utility of tert-butyl 5-nitroisoindoline-2-carboxylate is intrinsically linked to the applications of its amino derivative. Tert-butyl 5-aminoisoindoline-2-carboxylate serves as a versatile building block in the synthesis of a variety of compounds with potential therapeutic applications.
Scaffold for Drug Discovery
The aminoisoindoline moiety can be further functionalized through various reactions, including but not limited to:
-
Amide bond formation: Coupling with carboxylic acids to form amides.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
-
Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.
-
Reductive amination: Reaction with aldehydes and ketones.
-
Cross-coupling reactions: The amino group can be converted to other functionalities suitable for cross-coupling reactions.
These transformations allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Potential Role in PROTACs
While direct evidence for the use of tert-butyl 5-aminoisoindoline-2-carboxylate in Proteolysis Targeting Chimeras (PROTACs) is not prevalent in the reviewed literature, the closely related tert-butyl 5-bromoisoindoline-2-carboxylate has been identified as a linker for PROTACs.[2] PROTACs are bifunctional molecules that induce the degradation of target proteins.[3] This suggests that the isoindoline scaffold is a viable component in the design of these novel therapeutic agents. The amino functionality of tert-butyl 5-aminoisoindoline-2-carboxylate could be readily converted to a bromo or other suitable group for incorporation into a PROTAC linker, highlighting another potential application pathway.
Visualizing the Synthetic Pathway
The primary application of tert-butyl 5-nitroisoindoline-2-carboxylate is its conversion to the corresponding amino derivative. This straightforward yet crucial synthetic step can be visualized as a simple workflow.
Caption: Synthetic conversion of the nitro to the amino compound.
Conclusion
Tert-butyl 5-nitroisoindoline-2-carboxylate is a valuable synthetic intermediate whose primary utility lies in its efficient conversion to tert-butyl 5-aminoisoindoline-2-carboxylate. This transformation provides access to a versatile building block for the synthesis of complex molecules with potential applications in medicinal chemistry and drug discovery, including the development of novel therapeutics such as PROTACs. The straightforward and high-yielding nature of its primary reaction, catalytic hydrogenation, makes it an attractive starting material for research and development in the pharmaceutical and chemical industries. Further exploration of the derivatization of the resulting aminoisoindoline scaffold is likely to uncover new and valuable applications for this important heterocyclic compound.
References
Physical and chemical properties of Tert-butyl 5-nitroisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
Abstract
This document provides a technical overview of Tert-butyl 5-nitroisoindoline-2-carboxylate, a key intermediate in organic synthesis. While it serves as a valuable building block, particularly for the synthesis of amino-substituted isoindoline derivatives, publicly available data on its specific physical and spectral properties is limited. This guide summarizes the known chemical identity, safety information, and a representative synthetic protocol. The absence of comprehensive experimental data is a critical consideration for researchers utilizing this compound.
Chemical Identity and Structure
Tert-butyl 5-nitroisoindoline-2-carboxylate is a Boc-protected derivative of 5-nitroisoindoline. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine of the isoindoline ring system, enabling selective reactions at other positions of the molecule. Its primary utility is as a precursor for compounds such as Tert-butyl 5-aminoisoindoline-2-carboxylate through the reduction of the nitro group.
| Identifier | Value |
| IUPAC Name | tert-butyl 5-nitro-1,3-dihydro-2H-isoindole-2-carboxylate |
| Molecular Formula | C₁₃H₁₆N₂O₄ |
| Molecular Weight | 264.28 g/mol |
| CAS Number | 400727-63-1 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=CC=C(C=C2C1)--INVALID-LINK--[O-] |
Physical and Chemical Properties
| Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| Appearance | Data not available |
| Chemical Stability | Stable under recommended storage temperatures and pressures.[1] |
| Incompatibilities | Strong oxidizing agents.[1] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides.[1] |
Note for Researchers: The lack of published data on properties such as melting point and solubility necessitates small-scale empirical determination prior to use in experimental workflows.
Spectral Data
As of the date of this publication, specific experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for Tert-butyl 5-nitroisoindoline-2-carboxylate are not available in the public domain. Researchers synthesizing or using this compound will need to perform their own analytical characterization.
Synthesis
The compound is typically synthesized via the N-protection of 5-nitroisoindoline using di-tert-butyl dicarbonate (Boc₂O). This is a standard procedure for protecting secondary amines.
Representative Experimental Protocol: N-Boc Protection of 5-Nitroisoindoline
This protocol is a representative method based on standard Boc protection procedures and should be adapted and optimized as necessary.
-
Reaction Setup: To a solution of 5-nitroisoindoline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration), add a base such as triethylamine (TEA, 1.2 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Tert-butyl 5-nitroisoindoline-2-carboxylate.
Synthesis Workflow Diagram
Biological Activity and Applications
There is no specific biological activity or signaling pathway involvement reported for Tert-butyl 5-nitroisoindoline-2-carboxylate itself. Its primary role is that of a chemical intermediate. The isoindoline scaffold is of interest in medicinal chemistry and has been incorporated into molecules designed as PROTAC linkers and inhibitors of various enzymes. The 5-nitro group serves as a handle for further functionalization, most commonly reduction to an amine, which can then be used in subsequent coupling reactions.
Safety and Handling
The compound should be handled in a well-ventilated area by qualified personnel wearing appropriate personal protective equipment.
| GHS Hazard Class | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
References
Methodological & Application
Application Note: Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 5-nitroisoindoline-2-carboxylate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of more complex heterocyclic compounds. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions and can be removed with mild acid, making it a valuable tool in multi-step synthesis.[1][2] This document outlines a detailed, two-step protocol for the synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate, beginning with the reduction of 5-nitrophthalimide, followed by the Boc-protection of the resulting 5-nitroisoindoline.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Reduction: 5-Nitrophthalimide is reduced to 5-nitroisoindoline.
-
Protection: The secondary amine of 5-nitroisoindoline is protected with a Boc group using di-tert-butyl dicarbonate (Boc)₂O.
Figure 1. Workflow for the synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate.
Experimental Protocols
Materials and Equipment
-
Reagents: 5-Nitrophthalimide (5-Nitroisoindoline-1,3-dione), Borane tetrahydrofuran complex solution (BH₃·THF, 1 M in THF), Methanol (MeOH), Hydrochloric acid (HCl), Dichloromethane (DCM), Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Sodium sulfate (Na₂SO₄), Ethyl acetate (EtOAc), Hexanes.
-
Equipment: Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, ice bath, separatory funnel, rotary evaporator, silica gel for column chromatography.
Step 1: Synthesis of 5-Nitroisoindoline
This protocol describes the reduction of the imide functional group in 5-nitrophthalimide to form the corresponding isoindoline.
Procedure:
-
To a stirred solution of 5-nitrophthalimide (1.0 eq) in anhydrous tetrahydrofuran (THF), add borane tetrahydrofuran complex solution (3.0 eq, 1 M in THF) dropwise at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction mixture to 0 °C using an ice bath and slowly quench the excess borane by the dropwise addition of methanol.
-
Add 6 M hydrochloric acid and continue to stir the mixture at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents.
-
Basify the remaining aqueous solution with a saturated sodium bicarbonate solution until pH > 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 5-nitroisoindoline, which can be used in the next step without further purification.
Step 2: Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate
This protocol details the N-Boc protection of the secondary amine in 5-nitroisoindoline.[1][2]
Procedure:
-
Dissolve the crude 5-nitroisoindoline (1.0 eq) from the previous step in dichloromethane (DCM).
-
To this solution, add triethylamine (TEA) (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in DCM at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 5-nitroisoindoline-2-carboxylate.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | 5-Nitroisoindoline (Step 1) | Tert-butyl 5-nitroisoindoline-2-carboxylate (Step 2) |
| Molecular Formula | C₈H₈N₂O₂ | C₁₃H₁₆N₂O₄ |
| Molecular Weight | 164.16 g/mol | 264.28 g/mol |
| Typical Starting Moles | 10 mmol (from 1.92 g of 5-nitrophthalimide) | ~8.5 mmol (from crude product of Step 1) |
| Typical Reagent Moles | BH₃·THF: 30 mmol | (Boc)₂O: 10.2 mmol; TEA: 12.75 mmol |
| Appearance | Yellow Solid | Pale Yellow Solid |
| Expected Yield | 85-95% (crude) | 80-90% (after purification) |
| Purity (by NMR) | >90% (crude) | >98% |
Note: Yields are representative and may vary based on experimental conditions and scale.
References
Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the commercially available 5-nitroisoindoline-1,3-dione. The first step involves the selective reduction of the phthalimide moiety to the corresponding isoindoline, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.
Experimental Overview
The synthetic route involves two key transformations:
-
Reduction of 5-nitroisoindoline-1,3-dione: The carbonyl groups of the phthalimide are selectively reduced to methylene groups using borane tetrahydrofuran complex (BH₃·THF), yielding 5-nitroisoindoline. This method is advantageous as it typically does not affect the aromatic nitro group.
-
N-Boc Protection: The resulting 5-nitroisoindoline is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to afford the final product, Tert-butyl 5-nitroisoindoline-2-carboxylate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis.
| Step | Reactant | MW ( g/mol ) | Amount (mmol) | Equivalents | Reagent/Catalyst | MW ( g/mol ) | Amount (mmol) | Equivalents | Solvent | Product | MW ( g/mol ) | Theoretical Yield (g) |
| 1 | 5-Nitroisoindoline-1,3-dione | 192.13 | 10 | 1.0 | Borane tetrahydrofuran complex (1M) | - | 30 | 3.0 | Tetrahydrofuran (THF) | 5-Nitroisoindoline | 164.16 | 1.64 |
| 2 | 5-Nitroisoindoline | 164.16 | 10 | 1.0 | Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11 | 1.1 | Dichloromethane (DCM) | Tert-butyl 5-nitroisoindoline-2-carboxylate | 264.29 | 2.64 |
| Triethylamine (Et₃N) | 101.19 | 12 | 1.2 |
Experimental Protocols
Step 1: Synthesis of 5-Nitroisoindoline
Materials:
-
5-Nitroisoindoline-1,3-dione
-
Borane tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitroisoindoline-1,3-dione.
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane tetrahydrofuran complex solution dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add 1 M HCl and heat at 50 °C for 1 hour to hydrolyze the borane complexes.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 5-nitroisoindoline, which can be used in the next step without further purification.
Step 2: Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate
Materials:
-
5-Nitroisoindoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 5-nitroisoindoline in dichloromethane in a round-bottom flask.
-
To the stirred solution, add triethylamine.
-
Add di-tert-butyl dicarbonate portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Tert-butyl 5-nitroisoindoline-2-carboxylate as a pure solid.
Experimental Workflow Diagram
Caption: Synthetic workflow for Tert-butyl 5-nitroisoindoline-2-carboxylate.
Application Notes and Protocols for the Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the selective reduction of 5-nitroisoindoline-1,3-dione to 5-nitroisoindoline, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. This guide includes comprehensive experimental procedures, reagent specifications, and reaction conditions.
Introduction
Tert-butyl 5-nitroisoindoline-2-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules. The isoindoline scaffold is a privileged structure in medicinal chemistry, and the presence of a nitro group allows for further functionalization, such as reduction to an amine, which can then be used for the introduction of diverse substituents. The Boc protecting group provides a stable yet readily cleavable means of masking the reactivity of the isoindoline nitrogen during subsequent synthetic transformations.
Synthesis Overview
The synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate is achieved through a two-step reaction sequence starting from 5-nitroisoindoline-1,3-dione.
Step 1: Selective Reduction of 5-Nitroisoindoline-1,3-dione to 5-Nitroisoindoline
The first step involves the selective reduction of the imide functionality of 5-nitroisoindoline-1,3-dione to the corresponding isoindoline, while preserving the nitro group. A common and effective method for this transformation is the use of a borane reagent, such as borane-tetrahydrofuran complex (BH3-THF).
Step 2: Boc Protection of 5-Nitroisoindoline
The second step is the protection of the secondary amine of 5-nitroisoindoline using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. This reaction proceeds under mild conditions to afford the desired N-Boc protected product.
Experimental Protocols
Step 1: Synthesis of 5-Nitroisoindoline
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Nitroisoindoline-1,3-dione | ≥98% | Commercially Available |
| Borane-tetrahydrofuran complex (1 M solution in THF) | Reagent Grade | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercially Available |
| Methanol | ACS Grade | Commercially Available |
| Hydrochloric acid (1 M) | ACS Grade | Commercially Available |
| Sodium bicarbonate (saturated aqueous solution) | ACS Grade | Commercially Available |
| Sodium sulfate, anhydrous | ACS Grade | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitroisoindoline-1,3-dione (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF, 2.0-3.0 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol.
-
Acidify the mixture to pH ~2 with 1 M hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of any borane-amine complexes.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-nitroisoindoline.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Expected Yield: 60-80%
Step 2: Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Nitroisoindoline | From Step 1 | - |
| Di-tert-butyl dicarbonate (Boc anhydride) | ≥97% | Commercially Available |
| Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3) | Reagent Grade | Commercially Available |
| Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous | ≥99.9% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Water, deionized | - | - |
| Sodium sulfate, anhydrous | ACS Grade | Commercially Available |
Procedure:
-
Dissolve 5-nitroisoindoline (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (1.2-1.5 eq) or sodium bicarbonate (2.0-3.0 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1-1.3 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if using triethylamine, wash the reaction mixture with water and then with brine. If using sodium bicarbonate, filter the solid and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product, tert-butyl 5-nitroisoindoline-2-carboxylate, can be purified by recrystallization or column chromatography on silica gel.
Expected Yield: 85-95%
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Reduction | 5-Nitroisoindoline-1,3-dione, BH3-THF | THF | 0 to RT | 12-24 | 60-80 |
| 2 | Boc Protection | 5-Nitroisoindoline, (Boc)2O, Et3N or NaHCO3 | THF or DCM | RT | 4-12 | 85-95 |
Visualization of the Synthesis Workflow
Caption: Synthetic route to Tert-butyl 5-nitroisoindoline-2-carboxylate.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Borane-tetrahydrofuran complex is a flammable and corrosive reagent. Handle with care and avoid contact with water.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled with caution.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
Conclusion
The protocols outlined in this document provide a reliable and efficient method for the synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate. By following these procedures, researchers can obtain this valuable intermediate in good yield for use in a wide range of synthetic applications in drug discovery and development.
Application Notes and Protocols: Tert-butyl 5-nitroisoindoline-2-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 5-nitroisoindoline-2-carboxylate is a valuable synthetic intermediate in drug discovery, primarily serving as a precursor to the versatile 5-aminoisoindoline scaffold. The isoindoline core is a privileged structure found in numerous biologically active compounds, including approved drugs for cancer and hypertension. This document provides detailed application notes on the synthetic utility of Tert-butyl 5-nitroisoindoline-2-carboxylate, protocols for its conversion to the key amino intermediate, and subsequent derivatization. Furthermore, it highlights the therapeutic relevance of the isoindoline scaffold by summarizing the activity of prominent drugs and outlining their mechanisms of action.
Introduction
The isoindoline moiety is a key structural feature in a range of pharmacologically active molecules.[1] Its rigid, bicyclic framework provides a well-defined orientation for appended functional groups to interact with biological targets. Tert-butyl 5-nitroisoindoline-2-carboxylate serves as a strategic starting material for introducing this scaffold. The nitro group can be readily reduced to a primary amine, which then acts as a versatile chemical handle for a variety of coupling reactions to build molecular complexity and explore structure-activity relationships (SAR).
Synthetic Utility and Applications
The primary application of Tert-butyl 5-nitroisoindoline-2-carboxylate in drug discovery is its role as a masked aniline. The electron-withdrawing nitro group can be chemoselectively reduced to an amine, yielding Tert-butyl 5-aminoisoindoline-2-carboxylate. This transformation is crucial as the resulting amino group opens up a vast chemical space for derivatization through reactions such as:
-
Amide Bond Formation: Coupling with a wide range of carboxylic acids to generate a library of amide derivatives. Amide bonds are prevalent in many drug molecules due to their metabolic stability and ability to participate in hydrogen bonding with biological targets.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, another important functional group in medicinal chemistry known for its ability to mimic carboxylates and engage in specific interactions with protein active sites.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates to afford ureas and thioureas, which are often found in enzyme inhibitors and receptor modulators.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
The isoindoline scaffold, accessed through this intermediate, is a core component of several successful drugs, demonstrating its therapeutic potential across different disease areas.
Isoindoline-Containing Drugs: Quantitative Data
The following table summarizes the biological activity of representative drugs that feature the isoindoline or a related isoindolinone core, highlighting the therapeutic relevance of this scaffold.
| Drug | Target(s) | Key Bioactivity | Disease Indication |
| Lenalidomide | Cereblon (CRBN) E3 ubiquitin ligase | TNF-α secretion inhibition (IC₅₀ = 13 nM in PBMCs)[2]; T-cell proliferation inhibition (IC₅₀ ≈ 10 µM)[3] | Multiple Myeloma |
| Pomalidomide | Cereblon (CRBN) E3 ubiquitin ligase | T-cell proliferation inhibition (IC₅₀ ≈ 1 µM)[3] | Multiple Myeloma |
| Chlorthalidone | Na⁺/Cl⁻ symporter | Diuresis and blood pressure reduction | Hypertension, Edema |
Signaling Pathway: Mechanism of Action of Lenalidomide and Pomalidomide
Lenalidomide and pomalidomide exert their anti-cancer effects through a novel mechanism involving the E3 ubiquitin ligase cereblon (CRBN). By binding to CRBN, they modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation results in both direct cytotoxic effects on myeloma cells and immunomodulatory effects by enhancing T-cell and NK-cell activity.[][5][6]
Caption: Mechanism of action of immunomodulatory drugs (IMiDs).
Experimental Protocols
Protocol 1: Reduction of Tert-butyl 5-nitroisoindoline-2-carboxylate
This protocol describes the catalytic hydrogenation of Tert-butyl 5-nitroisoindoline-2-carboxylate to yield Tert-butyl 5-aminoisoindoline-2-carboxylate.
Materials:
-
Tert-butyl 5-nitroisoindoline-2-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Celite® or other filtration aid
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add Tert-butyl 5-nitroisoindoline-2-carboxylate (1.0 eq).
-
Add anhydrous ethanol to dissolve the starting material (concentration typically 0.05-0.1 M).
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the starting material).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the reaction mixture (a hydrogen-filled balloon is suitable for small-scale reactions).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Tert-butyl 5-aminoisoindoline-2-carboxylate. The product is often of sufficient purity for use in the next step without further purification.
Caption: Synthetic workflow for the reduction of the nitro group.
Protocol 2: Synthesis of an Amide Derivative (Hypothetical Example)
This protocol provides a general procedure for the amide coupling of Tert-butyl 5-aminoisoindoline-2-carboxylate with a generic carboxylic acid using a common coupling agent.
Materials:
-
Tert-butyl 5-aminoisoindoline-2-carboxylate (1.0 eq)
-
Carboxylic acid (R-COOH) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification reagents (e.g., saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of Tert-butyl 5-aminoisoindoline-2-carboxylate (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Conclusion
Tert-butyl 5-nitroisoindoline-2-carboxylate is a key building block that provides efficient access to the 5-aminoisoindoline scaffold. The versatility of the resulting amine allows for extensive chemical exploration, making this compound a valuable tool in the design and synthesis of novel drug candidates targeting a wide range of diseases. The proven success of isoindoline-based drugs underscores the therapeutic potential of this heterocyclic system.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 6. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Derivatization of Tert-butyl 5-nitroisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various derivatization reactions of Tert-butyl 5-nitroisoindoline-2-carboxylate, a versatile building block in medicinal chemistry and drug discovery. The following sections describe key transformations, including the reduction of the nitro group, subsequent derivatization of the resulting amine, and functionalization of the aromatic ring.
Reduction of the Nitro Group
The reduction of the nitro group in Tert-butyl 5-nitroisoindoline-2-carboxylate to an amine is a fundamental transformation, yielding the highly valuable intermediate, Tert-butyl 5-aminoisoindoline-2-carboxylate. This amino derivative serves as a key precursor for a wide range of further functionalizations.
Application Note
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. The use of palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere provides high yields of the corresponding amine with minimal side products. The resulting Tert-butyl 5-aminoisoindoline-2-carboxylate is a versatile intermediate for introducing diverse functionalities through reactions such as amide bond formation, diazotization, and subsequent Sandmeyer reactions.
Experimental Protocol: Catalytic Hydrogenation
General Procedure:
-
In a 100 mL single-necked round-bottom flask equipped with a magnetic stirrer, dissolve Tert-butyl 5-nitroisoindoline-2-carboxylate (650 mg, 2.5 mmol) in anhydrous ethanol (50 mL).
-
Carefully add 10% Palladium on carbon (160 mg) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature for 15 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the product.
Quantitative Data
| Starting Material | Product | Reagents and Conditions | Yield | Purity | Reference |
| Tert-butyl 5-nitroisoindoline-2-carboxylate | Tert-butyl 5-aminoisoindoline-2-carboxylate | 10% Pd/C, H₂, Ethanol, RT, 15h | 99% | Can be used without further purification | [1] |
Workflow Diagram
Caption: Workflow for the catalytic hydrogenation of Tert-butyl 5-nitroisoindoline-2-carboxylate.
Derivatization of Tert-butyl 5-aminoisoindoline-2-carboxylate
The amino group of Tert-butyl 5-aminoisoindoline-2-carboxylate is a versatile handle for introducing a variety of functional groups and for building more complex molecular architectures.
Amide Bond Formation
Application Note: The amino group can be readily acylated to form amides. This reaction is fundamental in peptide synthesis and for the introduction of various acyl moieties. The Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base, is a common and effective method.
Experimental Protocol: Amide Synthesis with Acyl Chlorides
General Procedure:
-
Dissolve Tert-butyl 5-aminoisoindoline-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data (Representative)
| Amine | Acyl Chloride | Product | Conditions | Yield | Reference |
| Aromatic Amines | Benzoyl Chloride | N-Arylbenzamides | TEA, DCM, RT | High | General Protocol |
| Substituted Anilines | Acetyl Chloride | N-Arylacetamides | Pyridine, DCM, 0°C to RT | Good to Excellent | General Protocol |
Sandmeyer Reaction
Application Note: The Sandmeyer reaction is a powerful method for replacing an amino group on an aromatic ring with a variety of substituents, including halogens and the cyano group. The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt. The use of tert-butyl nitrite is a convenient method for the in situ generation of the diazonium salt under non-aqueous conditions.
Experimental Protocol: Sandmeyer Bromination
General Procedure:
-
In a reaction vessel, dissolve Tert-butyl 5-aminoisoindoline-2-carboxylate (1.0 eq) in acetonitrile.
-
Add copper(II) bromide (1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add tert-butyl nitrite (1.2 eq) to the stirred mixture.
-
Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Tert-butyl 5-bromoisoindoline-2-carboxylate.
Quantitative Data (Representative)
| Starting Amine | Product | Reagents and Conditions | Yield | Reference |
| Substituted Anilines | Aryl Bromides | t-BuONO, CuBr₂, Acetonitrile, 0°C to RT | Good | General Protocol |
| Heterocyclic Amines | Heterocyclic Bromides | t-BuONO, CuBr₂, Acetonitrile, RT | Moderate to Good | [1] |
Reaction Pathway Diagram
Caption: Derivatization pathways for Tert-butyl 5-aminoisoindoline-2-carboxylate.
Aromatic Ring Functionalization
The aromatic ring of Tert-butyl 5-nitroisoindoline-2-carboxylate can be functionalized through various reactions, including bromination, which paves the way for subsequent cross-coupling reactions.
Bromination of the Aromatic Ring
Application Note: Electrophilic aromatic substitution on the nitro-substituted ring can be challenging. However, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a strong acid catalyst. The position of bromination will be directed by the existing substituents. For the isoindoline core, bromination is anticipated to occur at a position ortho or para to the activating isoindoline nitrogen and meta to the deactivating nitro group.
Experimental Protocol: Aromatic Bromination with NBS
General Procedure:
-
Dissolve Tert-butyl 5-nitroisoindoline-2-carboxylate (1.0 eq) in a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., -15 to -30 °C).
-
Slowly add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise, maintaining the low temperature.
-
Stir the reaction mixture at this temperature for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Neutralize the aqueous layer carefully with a base (e.g., NaOH solution) before disposal.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the brominated derivative.
Quantitative Data (Analogous System)
| Substrate | Product | Reagents and Conditions | Yield | Reference |
| Isoquinoline | 5-Bromoisoquinoline | NBS, conc. H₂SO₄, -30 to -15°C | Good | [2] |
Palladium-Catalyzed Cross-Coupling Reactions
Application Note: The brominated derivative of Tert-butyl 5-nitroisoindoline-2-carboxylate is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are powerful tools for forming new carbon-carbon bonds.
Experimental Protocol: Suzuki Coupling
General Procedure:
-
To a reaction vessel, add the brominated Tert-butyl 5-nitroisoindoline-2-carboxylate derivative (1.0 eq), a boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Protocol: Heck Reaction
General Procedure:
-
In a reaction vessel, combine the brominated Tert-butyl 5-nitroisoindoline-2-carboxylate derivative (1.0 eq), an alkene (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%), and a base (e.g., TEA, K₂CO₃, 1.5-2.5 eq).
-
Add a polar aprotic solvent such as DMF or acetonitrile.
-
Degas the mixture with argon or nitrogen.
-
Heat the reaction mixture to 80-120 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling, filter the reaction mixture to remove any solids.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathway Diagram
Caption: Synthetic pathways to biaryl and alkene derivatives via cross-coupling reactions.
References
Application Note: 1H and 13C NMR Analysis of Tert-butyl 5-nitroisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Tert-butyl 5-nitroisoindoline-2-carboxylate. It includes predicted chemical shifts, multiplicities, and coupling constants, which are essential for the structural elucidation and purity assessment of this compound. Standardized experimental protocols for acquiring high-quality NMR data are also presented, alongside a workflow for NMR analysis. This application note serves as a practical guide for researchers engaged in the synthesis and characterization of isoindoline derivatives for pharmaceutical and chemical research.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for Tert-butyl 5-nitroisoindoline-2-carboxylate. These predictions are based on the analysis of its chemical structure and the known effects of its functional groups.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Tert-butyl 5-nitroisoindoline-2-carboxylate
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.1-8.3 | d | ~8.5 | H-6 |
| ~8.0-8.2 | s | - | H-4 |
| ~7.4-7.6 | d | ~8.5 | H-7 |
| ~4.8 | s | - | CH₂ (C1, C3) |
| 1.5 | s | - | C(CH₃)₃ |
Note: Predicted values are for a spectrum acquired in CDCl₃. The chemical shifts of the aromatic protons may show some degree of rotational isomerism due to the bulky tert-butoxycarbonyl group, which could lead to peak broadening.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for Tert-butyl 5-nitroisoindoline-2-carboxylate
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | C=O |
| ~147 | C-5 |
| ~145 | C-7a |
| ~131 | C-3a |
| ~124 | C-7 |
| ~119 | C-6 |
| ~118 | C-4 |
| ~81 | C(CH₃)₃ |
| ~52 | CH₂ (C1, C3) |
| ~28 | C(CH₃)₃ |
Note: Predicted values are for a spectrum acquired in CDCl₃.
Experimental Protocols
The following protocols describe the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of Tert-butyl 5-nitroisoindoline-2-carboxylate.
Sample Preparation
-
Weigh approximately 5-10 mg of Tert-butyl 5-nitroisoindoline-2-carboxylate.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
For ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
For ¹³C NMR:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise ratio.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the solvent residual peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C) or the internal standard (TMS: δ = 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Identify the chemical shifts of the carbon atoms in the ¹³C NMR spectrum.
Visualizations
Molecular Structure
Caption: Molecular structure of Tert-butyl 5-nitroisoindoline-2-carboxylate with atom numbering.
Experimental Workflow
Caption: General experimental workflow for NMR analysis.
LC-MS/MS method for Tert-butyl 5-nitroisoindoline-2-carboxylate analysis
An LC-MS/MS method for the quantitative analysis of tert-butyl 5-nitroisoindoline-2-carboxylate has been developed. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for the analysis of tert-butyl 5-nitroisoindoline-2-carboxylate in relatively clean sample matrices, such as reaction mixtures or formulated products.
Experimental
Sample Preparation
A straightforward "dissolve and dilute" method is employed for sample preparation. This approach is suitable for samples where the analyte is present in a non-complex matrix. For more complex matrices like plasma or tissue, a more rigorous sample preparation technique such as protein precipitation or liquid-liquid extraction would be necessary.
Protocol:
-
Accurately weigh 1 mg of the tert-butyl 5-nitroisoindoline-2-carboxylate reference standard.
-
Dissolve the standard in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.[1]
-
Perform serial dilutions of the stock solution with the 50:50 acetonitrile/water mixture to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
For the sample to be analyzed, dissolve it in the 50:50 acetonitrile/water mixture to achieve a theoretical concentration within the calibration range.
-
Vortex all solutions for 30 seconds to ensure homogeneity.
-
Transfer 200 µL of each solution to an HPLC vial for analysis.
Liquid Chromatography (LC)
Chromatographic separation is performed using a reversed-phase C18 column with gradient elution.
| Parameter | Value |
| LC System | A standard UHPLC/HPLC system |
| Column | C18, 2.6 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 10 minutes |
| Gradient Program | Time (min) |
Mass Spectrometry (MS)
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Electrospray Ionization (ESI) source is used for detection. Given the chemical structure, both positive and negative ionization modes should be evaluated. Positive mode is often successful for compounds with amine functionalities that can be protonated, while the nitro group may favor negative ion detection.
Molecular Weight: 264.28 g/mol [2]
Table of Proposed MRM Transitions:
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Notes |
| Positive | 265.1 | 209.1 | 100 | To be optimized | Precursor corresponds to [M+H]⁺. The product ion corresponds to the loss of the tert-butyl group (C₄H₈), a common fragmentation pathway for tert-butyl esters. A secondary transition could be the loss of the entire tert-butoxycarbonyl group. |
| Negative | 263.1 | 217.1 | 100 | To be optimized | Precursor corresponds to [M-H]⁻. The product ion could result from the loss of NO₂. Fragmentation in negative mode can be complex and requires experimental optimization. |
MS Source Parameters (Starting Point):
| Parameter | Value |
| Ionization Mode | ESI Positive/Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Note: All MS parameters, especially collision energy and cone voltage, require optimization for the specific instrument being used to achieve maximum sensitivity.
Results and Discussion
This section would typically present the results of the method validation, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table is an example of how such data would be presented.
Quantitative Performance Summary (Hypothetical Data):
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Diagrams
Experimental Workflow
Caption: Overall workflow from sample preparation to data analysis.
MRM Logic for Tert-butyl 5-nitroisoindoline-2-carboxylate
Caption: Principle of MRM for the target analyte in positive ion mode.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of tert-butyl 5-nitroisoindoline-2-carboxylate. The simple sample preparation protocol and the high selectivity of MRM make this method suitable for routine analysis in a drug development or research environment. The provided parameters serve as a strong starting point for method development and validation on a specific LC-MS/MS system.
References
Application Notes and Protocols for the Purification of Tert-butyl 5-nitroisoindoline-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 5-nitroisoindoline-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules and functional materials. The purity of this intermediate is crucial for the success of subsequent synthetic steps and the quality of the final product. This document provides detailed protocols for the purification of Tert-butyl 5-nitroisoindoline-2-carboxylate, focusing on common laboratory techniques such as silica gel column chromatography and recrystallization. The methodologies are based on established procedures for structurally similar compounds.
Purification Strategies
The selection of a suitable purification technique depends on the impurity profile and the scale of the reaction. The two primary methods recommended for Tert-butyl 5-nitroisoindoline-2-carboxylate are:
-
Silica Gel Column Chromatography: A versatile and widely used technique for separating compounds with different polarities. This is often the method of choice for achieving high purity, especially when dealing with complex mixtures of byproducts.
-
Recrystallization: A powerful technique for purifying solid compounds. If the crude product is a solid and a suitable solvent system can be identified, recrystallization can be a highly efficient and scalable purification method.
The following diagram illustrates a general workflow for the purification of a crude synthetic product like Tert-butyl 5-nitroisoindoline-2-carboxylate.
Caption: General workflow for the purification of Tert-butyl 5-nitroisoindoline-2-carboxylate.
Experimental Protocols
Silica Gel Column Chromatography
Materials:
-
Crude Tert-butyl 5-nitroisoindoline-2-carboxylate
-
Silica gel (230-400 mesh)
-
n-Hexane (or Heptane)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM, optional)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Protocol:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems of increasing polarity (e.g., starting from 5% EtOAc in hexane and increasing to 50% EtOAc in hexane).
-
Visualize the spots under a UV lamp.
-
The ideal solvent system should provide good separation between the product spot and impurities, with the product having an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc in hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., DCM).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent under reduced pressure.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified Tert-butyl 5-nitroisoindoline-2-carboxylate.
-
Data Presentation:
The following table provides examples of solvent systems used for the purification of structurally related compounds, which can serve as a starting point for optimization.
| Compound Type | Solvent System (v/v) | Reference |
| Di-t-butyl 2-methyl-2-(2-nitrophenyl)malonate | n-hexane/EtOAc (100:0 to 40:60) | [1] |
| Di-t-butyl 2-(2-aminophenyl)malonate | n-hexane/EtOAc (100:0 to 70:30) | [1] |
| t-Butyl 3-methyl-2-oxoindoline-3-carboxylate | n-hexane/EtOAc (80:20 to 20:80) | [1] |
Recrystallization
Recrystallization is a suitable method if the crude product is a solid with a relatively low level of impurities. The key is to find a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Materials:
-
Crude Tert-butyl 5-nitroisoindoline-2-carboxylate
-
Screening solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Protocol:
-
Solvent Screening:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of a different solvent to each tube.
-
Heat the tubes to dissolve the solid.
-
Allow the solutions to cool to room temperature and then in an ice bath.
-
A suitable solvent will dissolve the compound when hot and form crystals upon cooling. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Purity Assessment
After purification, the purity of Tert-butyl 5-nitroisoindoline-2-carboxylate should be assessed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A quick check for the presence of impurities. A single spot is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and provides a quantitative measure of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
Conclusion
The purification of Tert-butyl 5-nitroisoindoline-2-carboxylate can be effectively achieved using standard laboratory techniques. Silica gel column chromatography offers high resolution for complex mixtures, while recrystallization is an efficient method for purifying solid crude products. The choice of method and specific conditions should be tailored based on the impurity profile of the crude material. Proper analytical assessment is essential to confirm the purity of the final product.
References
Application Notes and Protocols: The Use of Tert-butyl 5-nitroisoindoline-2-carboxylate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the proposed use of tert-butyl 5-nitroisoindoline-2-carboxylate as a photolabile linker in solid-phase synthesis. This linker is particularly advantageous for the synthesis of sensitive peptides and other organic molecules where cleavage with strong acids or bases is undesirable. The protocols outlined below are based on established principles of solid-phase peptide synthesis (SPPS) and the known reactivity of similar nitro-containing photolabile linkers.
Introduction and Principle
Tert-butyl 5-nitroisoindoline-2-carboxylate is a derivative of nitroisoindoline that can be employed as a photolabile "safety-catch" linker in solid-phase synthesis.[1][2] The core principle of its application lies in the photolability of the nitrobenzyl moiety, which allows for the cleavage of the synthesized molecule from the solid support under mild UV irradiation.[3][4][5][6] This method of cleavage is orthogonal to many standard protecting group strategies used in peptide and organic synthesis, such as the acid-labile Boc and base-labile Fmoc protecting groups.[1]
The tert-butyloxycarbonyl (Boc) group on the isoindoline nitrogen serves as a temporary protecting group, which, upon removal, allows for the attachment of the first building block (e.g., an amino acid) to the linker. The subsequent synthetic steps proceed according to standard solid-phase methodologies. The final product is released from the resin by photolysis, typically using UV light in the range of 350-365 nm, which minimizes damage to sensitive functional groups.[5]
Key Advantages:
-
Mild Cleavage Conditions: Avoids the use of harsh acids (like HF or TFA) or strong bases, preserving the integrity of sensitive functional groups.[6]
-
Orthogonality: Compatible with both Fmoc and Boc-based peptide synthesis strategies.[1]
-
Broad Applicability: Useful for the synthesis of peptides, modified peptides, and small organic molecules.
Experimental Protocols
Protocol 1: Functionalization of Aminomethyl Resin with Tert-butyl 5-nitroisoindoline-2-carboxylate
This protocol describes the attachment of the photolabile linker to an aminomethyl-functionalized polystyrene resin.
Materials:
-
Tert-butyl 5-nitroisoindoline-2-carboxylate
-
Aminomethyl polystyrene resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin in DCM for 1 hour.
-
Boc Deprotection of Linker: In a separate flask, dissolve tert-butyl 5-nitroisoindoline-2-carboxylate in a solution of 50% TFA in DCM. Stir for 30 minutes at room temperature to remove the Boc protecting group.[7] Evaporate the solvent and TFA under reduced pressure.
-
Neutralization: Dissolve the deprotected linker in DMF and neutralize with DIPEA.
-
Activation and Coupling: To the neutralized linker solution, add HOBt (1.2 eq) and DIC (1.2 eq). Stir for 20 minutes to pre-activate the carboxylic acid that is assumed to be present after a hydrolysis step or is part of a modified linker designed for attachment. Note: For direct attachment of the isoindoline nitrogen to a pre-activated resin (e.g., chlorotrityl chloride resin), this activation step would be modified.
-
Coupling to Resin: Add the activated linker solution to the swollen aminomethyl resin. Agitate the mixture for 4-6 hours at room temperature.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the functionalized resin under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc-Strategy)
This protocol outlines the elongation of a peptide chain on the 5-nitroisoindoline-functionalized resin.
Materials:
-
5-Nitroisoindoline-functionalized resin
-
Fmoc-protected amino acids
-
DIC
-
HOBt
-
20% Piperidine in DMF
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitor the reaction using a qualitative ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Final Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.
Protocol 3: Photolytic Cleavage of the Peptide from the Resin
This protocol describes the release of the synthesized peptide from the solid support using UV light.
Materials:
-
Peptide-functionalized 5-nitroisoindoline resin
-
Cleavage solvent (e.g., DCM, THF, or Acetonitrile)
-
UV lamp (350-365 nm)
Procedure:
-
Resin Suspension: Suspend the dry peptide-resin in the chosen cleavage solvent in a quartz reaction vessel.
-
Irradiation: Irradiate the suspension with a UV lamp (350-365 nm) with gentle stirring. The irradiation time can range from 1 to 8 hours, depending on the substrate and the efficiency of the cleavage.[5]
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Resin Washing: Wash the resin with additional cleavage solvent to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washes and evaporate the solvent under reduced pressure to obtain the crude peptide.
-
Purification: Purify the crude peptide using standard techniques such as High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize typical quantitative data for solid-phase synthesis using photolabile linkers. The values are representative and may vary depending on the specific sequence and reaction conditions.
Table 1: Resin Loading and Coupling Efficiency
| Resin Type | Coupling Method | Typical Loading Efficiency (%) |
| Aminomethyl Polystyrene | DIC/HOBt | 70-90% |
| Wang Resin (Hydroxymethyl) | MSNT/MeIm | 60-85% |
| 2-Chlorotrityl Chloride Resin | DIPEA | 80-95% |
Data are representative and compiled from general solid-phase synthesis protocols.
Table 2: Photolytic Cleavage Conditions and Yields
| Parameter | Condition | Typical Yield (%) |
| Wavelength | 350 - 365 nm | 60 - 98% |
| Irradiation Time | 1 - 8 hours | |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | |
| Temperature | Room Temperature |
Yields are dependent on the substrate and the specific linker structure.
Visualization
Experimental Workflow
Caption: Experimental workflow for solid-phase synthesis using a photolabile linker.
Simplified Mechanism of Photochemical Cleavage
Caption: Simplified mechanism of photochemical cleavage of the nitro-isoindoline linker.
References
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TERT-BUTYL 5-AMINOISOINDOLINE-2-CARBOXYLATE | 264916-06-5 [chemicalbook.com]
- 3. "A photolabile backbone amide linker for the solid-phase synthesis of c" by Soo Sung Kang [docs.lib.purdue.edu]
- 4. A photolabile linker for the solid-phase synthesis of 4-substituted NH-1,2,3-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate.
Troubleshooting Guide
Q1: I am experiencing a low yield of Tert-butyl 5-nitroisoindoline-2-carboxylate. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the two-stage synthesis (Boc-protection of isoindoline and subsequent nitration). Here's a breakdown of potential issues and solutions:
Stage 1: Synthesis of Tert-butyl isoindoline-2-carboxylate (Precursor)
-
Incomplete Reaction: Ensure the reaction between isoindoline and Di-tert-butyl dicarbonate (Boc)₂O goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a slight excess of (Boc)₂O or extending the reaction time.
-
Suboptimal Reaction Conditions: The reaction is typically carried out at room temperature. Significant deviations in temperature could affect the reaction rate and yield.
Stage 2: Nitration of Tert-butyl isoindoline-2-carboxylate
-
Insufficient Nitrating Agent: An inadequate amount of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) will result in incomplete conversion of the starting material. Carefully control the stoichiometry of the reagents.
-
Reaction Temperature: Aromatic nitration is highly exothermic.[1] Maintaining a low temperature (typically 0-5 °C) is crucial to prevent side reactions and decomposition of the product. Use an ice bath and add the nitrating agent dropwise to control the temperature effectively.
-
Reaction Time: Both insufficient and excessive reaction times can lead to lower yields. Monitor the reaction by TLC to determine the optimal endpoint.
-
Work-up and Purification Losses: The product can be lost during the aqueous work-up and subsequent purification steps. Ensure efficient extraction with a suitable organic solvent and handle the material carefully during purification (e.g., column chromatography or recrystallization).
Q2: My final product is impure. I suspect the presence of di-nitrated byproducts and other isomers. How can I minimize these impurities?
A2: The formation of di-nitrated species and other positional isomers (e.g., Tert-butyl 4-nitroisoindoline-2-carboxylate) are common challenges in this synthesis.
-
Controlling Dinitration:
-
Temperature Control: This is the most critical factor. Higher temperatures favor the formation of di-nitrated products. Strictly maintain the reaction temperature at 0-5 °C.
-
Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent (close to a 1:1 molar ratio with the substrate). A large excess of the nitrating agent will significantly increase the likelihood of dinitration.
-
-
Controlling Isomer Formation:
-
Directing Effect of the Boc Group: The N-Boc group is an ortho, para-director. In the case of isoindoline, this directs nitration to the 4 and 5 positions of the benzene ring. The electronic and steric effects of the fused ring system will influence the ratio of these isomers.
-
Reaction Conditions: The ratio of 4-nitro to 5-nitro isomers can be influenced by the specific nitrating agent and solvent system used. Milder nitrating conditions may offer better regioselectivity.[2]
-
-
Purification: Careful purification is essential to separate the desired 5-nitro isomer from other impurities.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating isomers. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
-
Q3: The nitration reaction is difficult to control and seems to be running away. What should I do?
A3: Runaway reactions are a serious safety concern in nitration due to the exothermic nature of the reaction.
-
Immediate Action: If you observe a rapid, uncontrolled increase in temperature, immediately remove the external heat source (if any) and immerse the reaction vessel in a larger ice-water or ice-salt bath to cool it down rapidly.
-
Preventative Measures:
-
Slow Addition of Reagents: Always add the nitrating agent slowly and dropwise to the solution of the substrate, while vigorously stirring.
-
Efficient Cooling: Use a properly sized ice bath and ensure the reaction flask is adequately submerged. For larger scale reactions, consider using a cryostat for more precise temperature control.
-
Dilution: Conducting the reaction in a suitable solvent helps to dissipate the heat generated.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for Tert-butyl 5-nitroisoindoline-2-carboxylate?
A1: The synthesis is typically a two-step process:
-
Protection of Isoindoline: The secondary amine of isoindoline is protected with a tert-butyloxycarbonyl (Boc) group using Di-tert-butyl dicarbonate ((Boc)₂O) to form Tert-butyl isoindoline-2-carboxylate.
-
Nitration: The aromatic ring of Tert-butyl isoindoline-2-carboxylate is then nitrated, typically using a mixture of concentrated nitric acid and sulfuric acid at a low temperature, to introduce a nitro group at the 5-position.
Q2: Why is the Boc protection step necessary?
A2: The Boc protecting group serves two main purposes. First, it deactivates the nitrogen atom, preventing it from reacting with the nitrating agent. Second, it acts as a directing group, influencing the position of the incoming nitro group on the aromatic ring.
Q3: What are the typical reaction conditions for the nitration step?
A3: While specific conditions can vary, a general protocol involves the slow, dropwise addition of a pre-mixed solution of nitric acid and sulfuric acid to a solution of Tert-butyl isoindoline-2-carboxylate in a suitable solvent (often the acid mixture itself or an inert solvent like dichloromethane) at a temperature of 0-5 °C.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of both the Boc-protection and the nitration reactions. By spotting the reaction mixture alongside the starting material and (if available) a standard of the product, you can observe the consumption of the starting material and the formation of the product.
Q5: What are the best methods for purifying the final product?
A5: The purification method depends on the physical state of the product and the nature of the impurities.
-
Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting material, isomers, and di-nitrated byproducts.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be a highly effective purification method.
Q6: What are the key safety precautions to take during this synthesis?
A6:
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Exothermic Reaction: The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Use an ice bath and add reagents slowly.
-
Quenching: Quench the reaction carefully by slowly pouring the reaction mixture onto ice.
Data Presentation
Table 1: Representative Reaction Parameters for the Nitration of N-Protected Aromatics
| Parameter | Condition | Expected Outcome | Potential Issues |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Effective nitration | Over-nitration, harsh conditions |
| KNO₃ / H₂SO₄ | Milder nitration | Slower reaction rate | |
| Temperature | 0-5 °C | Favors mono-nitration, better regioselectivity | Slower reaction |
| > 10 °C | Increased reaction rate | Increased risk of di-nitration and side reactions | |
| Reaction Time | Varies (monitor by TLC) | Optimal yield | Incomplete reaction or product degradation |
| Solvent | Sulfuric acid | Common for mixed acid nitrations | Harsh, potential for sulfonation |
| Dichloromethane | Inert, good for milder nitrating agents | May require a stronger nitrating system |
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl isoindoline-2-carboxylate
-
Materials:
-
Isoindoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve isoindoline in DCM in a round-bottom flask.
-
Add triethylamine to the solution.
-
Slowly add a solution of (Boc)₂O in DCM to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate
-
Materials:
-
Tert-butyl isoindoline-2-carboxylate
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Dichloromethane (DCM) or ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add Tert-butyl isoindoline-2-carboxylate to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.
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In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
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Add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature between 0 and 5 °C.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC.
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with DCM or EtOAc.
-
Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Tert-butyl 5-nitroisoindoline-2-carboxylate isomer.
-
Visualizations
Caption: Experimental workflow for the synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate.
Caption: Troubleshooting decision tree for the synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate.
References
Technical Support Center: Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Tert-butyl 5-nitroisoindoline-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate, which typically involves two key steps: the synthesis of 5-nitroisoindoline and its subsequent Boc protection.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 5-nitroisoindoline | Incomplete nitration of the starting material (e.g., isoindoline). | - Ensure the nitrating agent (e.g., nitric acid/sulfuric acid mixture) is fresh and of the correct concentration.- Optimize the reaction temperature; nitration is often exothermic and may require cooling to prevent side reactions.- Increase the reaction time or slowly add the starting material to the nitrating mixture to ensure complete reaction. |
| Degradation of the product during workup. | - Neutralize the acidic reaction mixture carefully with a cooled base solution (e.g., NaOH or NaHCO₃) to avoid excessive heat generation.- Extract the product promptly with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). | |
| Low Yield of Tert-butyl 5-nitroisoindoline-2-carboxylate | Inefficient Boc protection. | - Use a slight excess of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents).- Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.[1]- For weakly nucleophilic amines, a catalyst like 4-dimethylaminopyridine (DMAP) can be used, but with caution to avoid side reactions.[1] |
| Hydrolysis of the Boc group during workup. | - Avoid strongly acidic conditions during the workup. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.[1] | |
| Incomplete Reaction (Starting material remains) | Insufficient reactivity of the amine. | - Increase the reaction temperature moderately (e.g., to 40-50 °C) to enhance the reaction rate.[2]- Consider using a more polar solvent like THF or acetonitrile to improve solubility and reactivity.[2] |
| Steric hindrance around the amine. | - Prolong the reaction time and ensure efficient stirring.- If using a bulky base, switch to a less hindered one. | |
| Formation of Side Products | Di-Boc protection (for primary amines). | - Use a stoichiometric amount of Boc₂O relative to the amine.- Add the Boc₂O solution dropwise to the reaction mixture to maintain a low concentration. |
| Formation of urea byproducts. | - This can occur if the Boc₂O decomposes. Ensure the reagent is of good quality and the reaction temperature is not excessively high. | |
| Purification Difficulties | Co-elution of the product with impurities. | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is often effective.- Ensure the crude product is properly dried and free of residual solvent before loading onto the column. |
| Oily product that is difficult to handle. | - Attempt to crystallize the product from a suitable solvent system. Common choices include mixtures of ethyl acetate/hexane or dichloromethane/hexane.- If crystallization is unsuccessful, high-vacuum drying may help to solidify the product. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Tert-butyl 5-nitroisoindoline-2-carboxylate?
A1: The synthesis is typically a two-step process. First, 5-nitroisoindoline is synthesized by the nitration of isoindoline. This is followed by the protection of the secondary amine of 5-nitroisoindoline with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
Q2: What is the role of a base in the Boc protection step?
A2: A base, such as triethylamine (TEA), is used to neutralize the acidic byproduct (a mixed anhydride) that is formed during the reaction. This prevents the protonation of the starting amine, which would render it unreactive towards Boc₂O.[1]
Q3: Can I use a different protecting group instead of Boc?
A3: Yes, other nitrogen protecting groups can be used. However, the Boc group is widely used due to its stability under a variety of reaction conditions and its relatively easy removal under acidic conditions. The choice of protecting group will depend on the subsequent steps in your synthetic route.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) should be used to achieve good separation between the starting material, the product, and any potential side products. Staining with a UV lamp and/or a potassium permanganate solution can help visualize the spots.
Q5: What are the safety precautions I should take during this synthesis?
A5: The nitration step involves the use of strong acids (nitric and sulfuric acid) and is highly exothermic. This should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be cooled in an ice bath to control the temperature. All organic solvents are flammable and should be handled with care.
Experimental Protocols
Synthesis of 5-nitroisoindoline
Boc Protection of 5-nitroisoindoline
The following is a general procedure for the Boc protection of a secondary amine:
-
Dissolve the Amine : In a round-bottom flask, dissolve 5-nitroisoindoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Base : Add triethylamine (TEA, 1.1-1.5 equivalents) to the solution.
-
Add Boc Anhydride : To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) either as a solid or as a solution in the same solvent.[1]
-
Reaction : Stir the reaction mixture at room temperature. Monitor the progress by TLC.[1]
-
Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate or DCM.[1]
-
Washing : Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, saturated sodium bicarbonate solution, and finally brine.[1]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
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Purification : Purify the crude product by flash column chromatography on silica gel if necessary.[1]
Visualizations
Caption: Synthetic workflow for Tert-butyl 5-nitroisoindoline-2-carboxylate.
Caption: Troubleshooting logic for low yield optimization.
References
Tert-butyl 5-nitroisoindoline-2-carboxylate solubility in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals working with tert-butyl 5-nitroisoindoline-2-carboxylate. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist with your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of tert-butyl 5-nitroisoindoline-2-carboxylate in common organic solvents?
To systematically determine and record the solubility of this compound, we recommend using the following template table to log your experimental findings.
Table 1: Solubility Data for tert-Butyl 5-nitroisoindoline-2-carboxylate
| Solvent | Temperature (°C) | Concentration (mg/mL) | Observations (e.g., Clear Solution, Suspension, Insoluble) |
|---|---|---|---|
| Dichloromethane (DCM) | |||
| Chloroform | |||
| Tetrahydrofuran (THF) | |||
| Ethyl Acetate (EtOAc) | |||
| Acetone | |||
| Acetonitrile (ACN) | |||
| N,N-Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Methanol (MeOH) | |||
| Ethanol (EtOH) | |||
| Isopropanol (IPA) | |||
| Toluene | |||
| Heptane |
| Water | | | |
Q2: How can I determine the solubility of tert-butyl 5-nitroisoindoline-2-carboxylate in the lab?
A2: A standard method for determining solubility involves preparing saturated solutions and quantifying the dissolved solute. A detailed experimental protocol is provided in the "Experimental Protocols" section below. The general steps involve the gradual addition of the solvent to a known mass of the solute until it completely dissolves, or by adding an excess of the solute to a known volume of solvent, allowing it to reach equilibrium, and then measuring the concentration of the supernatant.
Troubleshooting Guide
Q3: I am having difficulty dissolving tert-butyl 5-nitroisoindoline-2-carboxylate. What can I do?
A3: If you are encountering issues with dissolution, consider the following troubleshooting steps:
-
Increase Sonication Time: Some compounds require more energy to dissolve. Try sonicating the mixture for longer durations, for instance, in 5-minute intervals.[2]
-
Gentle Heating: Warming the solution can increase the rate of dissolution and the solubility limit. A temperature of 37°C is often a good starting point.[2] Be cautious with volatile solvents and ensure your compound is stable at the tested temperature.
-
Vortex Vigorously: Ensure thorough mixing by vortexing the sample for 1-2 minutes between additions of solvent or after heating/sonication.[2]
-
Solvent Polarity: If the compound is not dissolving, it may be due to a mismatch in polarity. Try a solvent with a different polarity. For example, if it is insoluble in a non-polar solvent like heptane, try a more polar solvent like ethyl acetate or dichloromethane.
-
Particle Size: Grinding the solid material to a finer powder can increase the surface area and speed up dissolution.
Q4: My compound dissolves initially but then precipitates out of solution. What does this mean and how can I fix it?
A4: This phenomenon, known as supersaturation, can occur if the initial dissolution was aided by heating, and the compound is less soluble at ambient temperature. To address this:
-
Maintain Temperature: If your experimental conditions allow, maintain the solution at the elevated temperature at which the compound was soluble.
-
Use a Co-solvent: Adding a small amount of a co-solvent in which the compound is highly soluble can help to keep it in solution.
-
Re-evaluate Solubility: This indicates that the solubility at room temperature is lower than the concentration you prepared. You will need to re-determine the solubility at the desired temperature.
Experimental Protocols
Protocol for Determining Solubility by Visual Inspection
This protocol is a general guideline for determining the approximate solubility of tert-butyl 5-nitroisoindoline-2-carboxylate.
Materials:
-
tert-Butyl 5-nitroisoindoline-2-carboxylate
-
A selection of organic solvents (see Table 1)
-
Vials with caps
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Heating block or water bath
Procedure:
-
Preparation: Weigh a small, accurate amount of tert-butyl 5-nitroisoindoline-2-carboxylate (e.g., 5 mg) into a clean, dry vial.
-
Initial Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial. This will give an initial high concentration (e.g., 50 mg/mL).
-
Mixing: Vortex the vial for 1-2 minutes to facilitate dissolution.[2]
-
Observation: Visually inspect the solution against a dark background to see if all the solid has dissolved.
-
Sonication: If the solid is not fully dissolved, place the vial in a water bath sonicator for up to 5 minutes.[2] After sonication, visually inspect the solution again.
-
Heating: If the solid persists, gently warm the solution in a water bath (e.g., to 37°C) for 5-15 minutes.[2] Allow the solution to cool to room temperature to check for precipitation.
-
Titration with Solvent: If the compound is still not fully dissolved, add another known volume of solvent (e.g., 100 µL) to decrease the concentration. Repeat steps 3-6.
-
Determination of Solubility: Continue adding solvent in a stepwise manner until a clear solution is obtained. The solubility is the concentration at which the compound completely dissolves. Record the total volume of solvent used.
-
Repeat for Other Solvents: Perform this procedure for each solvent of interest.
Logical Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting solubility issues during your experiments.
Caption: A flowchart illustrating the steps for troubleshooting the dissolution of a chemical compound.
References
Stability of Tert-butyl 5-nitroisoindoline-2-carboxylate under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Tert-butyl 5-nitroisoindoline-2-carboxylate. The following information is based on general principles of chemical stability and forced degradation studies for related nitroaromatic and Boc-protected compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general handling and storage recommendations for Tert-butyl 5-nitroisoindoline-2-carboxylate?
Based on available safety data sheets, Tert-butyl 5-nitroisoindoline-2-carboxylate should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be kept away from incompatible substances such as strong oxidizing agents and acids.[2] Some sources also indicate that the compound may be light-sensitive, so protection from light is advisable.
Q2: What does "stable under normal conditions" imply for this compound?
"Stable under normal conditions" suggests that when stored as recommended (in a sealed container at ambient temperature, protected from light and moisture), the compound is not expected to degrade significantly over a reasonable period.[3] However, this does not provide information about its stability under stress conditions that might be encountered during experimental procedures or formulation development.
Q3: What are forced degradation studies and why are they important for a compound like Tert-butyl 5-nitroisoindoline-2-carboxylate?
Forced degradation, or stress testing, involves intentionally exposing a compound to harsh conditions to accelerate its decomposition.[4][5] These studies are crucial for:
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Developing and validating stability-indicating analytical methods, which are essential for quality control.[4][6]
Q4: What are the typical stress conditions used in forced degradation studies for a nitroaromatic compound?
For a compound like Tert-butyl 5-nitroisoindoline-2-carboxylate, which contains a nitroaromatic group and a Boc-protecting group, the following stress conditions are typically employed:
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Acidic Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) can potentially lead to the cleavage of the Boc-protecting group.
-
Alkaline Hydrolysis: Basic conditions (e.g., 0.1 N NaOH) can also induce degradation, potentially affecting the ester linkage of the carbamate.
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Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂) can lead to the formation of N-oxides or other oxidative degradation products.[7]
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Photostability: As nitroaromatic compounds can be photosensitive, exposure to UV and visible light is critical to assess for photodegradation.[7]
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Thermal Stress: Heating the compound in both solid and solution states helps to determine its thermal lability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks in chromatogram after a reaction. | Degradation of the starting material. | Confirm the identity of the starting material before use. Run a control experiment where the starting material is subjected to the reaction conditions (solvent, temperature) without other reagents to check for degradation. |
| Low yield in a reaction involving Tert-butyl 5-nitroisoindoline-2-carboxylate. | Instability under reaction conditions (e.g., high temperature, strong acid/base). | If possible, modify the reaction conditions to be milder (lower temperature, weaker acid/base). Consider a different synthetic route if the compound is inherently unstable under the required conditions. |
| Discoloration of the solid compound upon storage. | Potential degradation due to light or air exposure. | Store the compound in an amber vial or a container protected from light. Consider storing under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Inconsistent analytical results. | The analytical method is not stability-indicating, meaning it cannot distinguish the intact compound from its degradation products. | Develop and validate a stability-indicating analytical method (e.g., HPLC with a gradient elution) that can separate all potential degradation products from the parent compound.[4] |
Experimental Protocols
While specific degradation data for Tert-butyl 5-nitroisoindoline-2-carboxylate is not publicly available, the following are general protocols for forced degradation studies that can be adapted.
General Procedure for Forced Degradation
-
Sample Preparation: Prepare a stock solution of Tert-butyl 5-nitroisoindoline-2-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions: Expose the sample to the stress conditions outlined in the table below.
-
Neutralization: After the specified stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.
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Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method (e.g., HPLC-UV).
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Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products and calculate the percentage of degradation of the parent compound.
Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Time |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 2, 4, 8, 24 hours |
| Alkaline Hydrolysis | 0.1 N NaOH | Room Temperature | 1, 2, 4, 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal (Solid) | Dry Heat | 80°C | 24, 48, 72 hours |
| Thermal (Solution) | Reflux in Water | 100°C | 2, 4, 8, 24 hours |
| Photostability | UV light (254 nm) & Visible light | Ambient | As per ICH Q1B guidelines |
Note: The conditions provided are starting points and may need to be optimized to achieve a target degradation of 5-20%.
Data Presentation
Table for Summarizing Forced Degradation Data
| Stress Condition | % Degradation | Number of Degradants | Major Degradant(s) (Retention Time) |
| Control (Unstressed) | |||
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | |||
| Alkaline Hydrolysis (0.1 N NaOH, RT, 8h) | |||
| Oxidation (3% H₂O₂, RT, 24h) | |||
| Thermal (Solid, 80°C, 72h) | |||
| Thermal (Solution, 100°C, 24h) | |||
| Photostability (UV/Vis) |
Visualizations
Caption: Workflow for conducting forced degradation studies.
Caption: Potential instability factors for the compound.
References
Technical Support Center: Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate. This process involves the protection of the secondary amine of 5-nitroisoindoline using di-tert-butyl dicarbonate (Boc₂O).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping researchers identify potential causes and implement effective solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: 5-nitroisoindoline may exhibit reduced nucleophilicity due to the electron-withdrawing nitro group.[1][2] | - Increase reaction time. - Consider a slight excess of di-tert-butyl dicarbonate (1.1-1.5 equivalents). - Ensure the reaction is adequately stirred to maintain a homogenous mixture. |
| Decomposition of Di-tert-butyl dicarbonate: The reagent is sensitive to moisture and heat, leading to its decomposition.[3][4][5] | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Maintain the recommended reaction temperature; avoid excessive heating. | |
| Inefficient Base: If a base is used, it may not be strong enough or may be of poor quality. | - Use a fresh bottle of a suitable base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[6] - Ensure the base is added in the correct stoichiometric amount. | |
| Presence of Starting Material in Product | Insufficient Reagent: The amount of di-tert-butyl dicarbonate was not enough to fully convert the starting material. | - Use a slight excess of di-tert-butyl dicarbonate. - Re-subject the isolated, impure product to the reaction conditions with additional Boc₂O. |
| Short Reaction Time: The reaction was not allowed to proceed to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time until the starting material is no longer visible on the TLC plate. | |
| Formation of Unknown Impurities | Decomposition of Reagent or Product: High temperatures can lead to the decomposition of both the Boc anhydride and potentially the product.[4] | - Maintain the reaction at or below room temperature if possible. - Purify the product using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). |
| Side Reactions of the Nitro Group: While unlikely under standard Boc protection conditions, extreme pH or temperature could potentially affect the nitro group. | - Ensure the reaction is run under mild and controlled conditions. Avoid strongly acidic or basic conditions unless specified in a validated protocol. | |
| Difficulty in Product Isolation | Emulsion during Workup: The presence of salts or other byproducts can lead to the formation of an emulsion during the aqueous workup. | - Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. - Filter the organic layer through a pad of celite or sodium sulfate. |
| Product is an Oil Instead of a Solid: The product may not have crystallized upon solvent removal. | - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. - Co-evaporate the product with a non-polar solvent like hexane to remove residual volatile impurities. - Purify by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a base in this reaction?
A1: A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), can be used to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.[6] For secondary amines like isoindoline, a base is often recommended to neutralize the protonated amine intermediate that forms.
Q2: Can I use a different solvent for the reaction?
A2: Yes, a variety of aprotic solvents can be used for Boc protection, including dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[7] The choice of solvent may influence the reaction rate and solubility of the reagents. It is important to use an anhydrous grade of the chosen solvent.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material (5-nitroisoindoline) is more polar than the product (Tert-butyl 5-nitroisoindoline-2-carboxylate) and will have a lower Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q4: What are the common byproducts of this reaction?
A4: The main byproducts are tert-butanol and carbon dioxide, which result from the breakdown of the tert-butyl carbonate leaving group.[8] If a base like triethylamine is used, the corresponding salt (e.g., triethylammonium bromide if the starting material was a hydrobromide salt) will also be formed.
Q5: How should I store di-tert-butyl dicarbonate?
A5: Di-tert-butyl dicarbonate is sensitive to moisture and can decompose over time, leading to a buildup of CO₂ pressure in the container.[5] It should be stored in a tightly sealed container in a cool, dry place. It is often sold in plastic bottles to mitigate pressure buildup.
Q6: Is the nitro group affected during the reaction?
A6: Under the standard, mild conditions of a Boc protection, the nitro group is generally stable and does not react.[9] However, it is crucial to avoid harsh conditions, such as high temperatures or strongly basic environments, to prevent potential side reactions.
Experimental Protocol
Below is a standard laboratory procedure for the synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate.
Materials:
-
5-nitroisoindoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-nitroisoindoline (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
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Add di-tert-butyl dicarbonate (1.1 eq) to the solution portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing Reaction and Troubleshooting
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. What Is The Structure Of Tert-Butyl Dicarbonate? [bzchemicals.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Nitration of tert-Butyl Isoindoline-2-Carboxylate
Welcome to the technical support center for the nitration of tert-butyl isoindoline-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the nitration of tert-butyl isoindoline-2-carboxylate?
The nitration of tert-butyl isoindoline-2-carboxylate is an electrophilic aromatic substitution reaction. The nitro group (-NO₂) is expected to substitute a hydrogen atom on the benzene ring of the isoindoline core. The primary products are the 4-nitro and 5-nitro isomers. The electron-donating effect of the nitrogen atom in the isoindoline ring directs the incoming electrophile to the ortho and para positions. Relative to the point of fusion with the pyrrolidine ring, the 5-position is electronically favored for substitution.
Q2: Which nitrating agents are suitable for this reaction?
Several nitrating agents can be employed, ranging from classical mixed acids to milder, non-acidic alternatives.
-
Mixed Acid (HNO₃/H₂SO₄): This is a powerful and common nitrating agent. However, the strong acidic conditions can potentially lead to side reactions, including the removal of the Boc protecting group or degradation of the starting material.
-
Ammonium Nitrate with Trifluoroacetic Anhydride: This system generates in situ trifluoroacetyl nitrate, a potent electrophilic nitrating agent that operates under non-acidic conditions. This method can offer higher yields and cleaner reactions for sensitive substrates.
-
tert-Butyl Nitrite (TBN): TBN can be used as a nitrating agent, often in the presence of a catalyst, under mild conditions. It has been shown to be effective for the nitration of related indoline systems.
Q3: What is the expected regioselectivity of the nitration?
For isoindoline systems, electrophilic substitution is generally favored at the 5-position due to electronic factors. The nitrogen atom's lone pair participates in resonance, increasing the electron density at the C5 position, making it more susceptible to electrophilic attack. However, a mixture of 4-nitro and 5-nitro isomers is often obtained, and the ratio can be influenced by the reaction conditions, particularly the choice of nitrating agent and solvent.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can effectively separate the starting material from the product isomers. The consumption of the starting material and the appearance of new, more polar spots (due to the nitro group) indicate the progression of the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use fresh nitric acid or ensure the trifluoroacetic anhydride is not hydrolyzed. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of Multiple Products/Poor Regioselectivity | 1. Reaction temperature is too high. 2. The chosen nitrating agent is not selective. | 1. Perform the reaction at a lower temperature (e.g., 0-5 °C). 2. Consider using a milder, more selective nitrating system, such as ammonium nitrate with trifluoroacetic anhydride. |
| Product Degradation or Boc-Deprotection | 1. Use of strong acidic conditions (e.g., mixed acid). | 1. Switch to a non-acidic nitrating method. 2. If using mixed acid, perform the reaction at a very low temperature and for a shorter duration. |
| Difficult Purification | 1. Close polarity of the 4-nitro and 5-nitro isomers. | 1. Utilize column chromatography with a shallow solvent gradient to improve separation. 2. Consider recrystallization from a suitable solvent system to isolate the major isomer. |
Experimental Protocols
Protocol 1: Non-Acidic Nitration using Ammonium Nitrate and Trifluoroacetic Anhydride
This protocol is adapted from a method developed for the highly regioselective nitration of N-Boc protected indoles and is expected to be effective for tert-butyl isoindoline-2-carboxylate.[1]
Materials:
-
tert-Butyl isoindoline-2-carboxylate
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride (TFAA)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction tube, add tert-butyl isoindoline-2-carboxylate (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol, 150 mg).
-
Dissolve the solids in acetonitrile (1 mL).
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride (2.0 mmol, 420 mg) in acetonitrile (1 mL) to the cooled mixture.
-
Stir the reaction at 0-5 °C for 4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the careful addition of saturated aqueous sodium carbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the nitro-isoindoline isomers.
Visualizations
Caption: Experimental workflow for the non-acidic nitration of tert-butyl isoindoline-2-carboxylate.
Caption: Troubleshooting logic for optimizing the nitration of tert-butyl isoindoline-2-carboxylate.
References
Removal of impurities from Tert-butyl 5-nitroisoindoline-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 5-nitroisoindoline-2-carboxylate. The information provided is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate?
A1: While a definitive list of impurities is highly dependent on the specific synthetic route, common impurities may include:
-
Unreacted starting materials: Such as isoindoline or the Boc-protected isoindoline.
-
Di-nitrated byproducts: Formation of isomers with a second nitro group on the aromatic ring.
-
Positional isomers: Nitration at other positions of the isoindoline ring system.
-
Byproducts from Boc-protection/deprotection: Including tert-butanol and byproducts of di-tert-butyl dicarbonate.
-
Oxidation products: Indoline rings can be susceptible to air oxidation, which may lead to colored degradation products.[1]
Q2: What are the recommended analytical techniques to assess the purity of Tert-butyl 5-nitroisoindoline-2-carboxylate?
A2: The purity of the compound should be assessed using a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or major impurities.
-
Thin Layer Chromatography (TTC): A quick method to monitor reaction progress and assess the complexity of the crude mixture.
Q3: What are the general storage conditions for Tert-butyl 5-nitroisoindoline-2-carboxylate?
A3: As with many nitro-aromatic compounds, it is advisable to store Tert-butyl 5-nitroisoindoline-2-carboxylate in a cool, dry, and dark place to prevent potential degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of Tert-butyl 5-nitroisoindoline-2-carboxylate.
Issue 1: The crude product is a dark, oily residue.
-
Potential Cause: This could be due to the presence of colored impurities, residual solvent, or byproducts from the nitration reaction. Nitro compounds themselves are often yellow.
-
Recommended Solution:
-
Solvent Trituration: Attempt to solidify the product by triturating with a non-polar solvent like n-hexane. This can help remove highly non-polar impurities and residual solvents.
-
Silica Gel Plug: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel. This can remove baseline impurities and colored compounds.
-
Column Chromatography: If the above methods fail, column chromatography is the most effective way to separate the desired product from various impurities.
-
Issue 2: Poor separation of the product from an impurity during column chromatography.
-
Potential Cause: The impurity may have a polarity very similar to the product, leading to co-elution.
-
Recommended Solution:
-
Solvent System Optimization: Experiment with different solvent systems. A common mobile phase for compounds of this type is a gradient of ethyl acetate in n-hexane. Try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to improve separation.
-
Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
-
Recrystallization: If the product can be isolated with moderate purity, recrystallization can be a highly effective final purification step to remove closely eluting impurities.
-
Issue 3: The product degrades on the silica gel column.
-
Potential Cause: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds, particularly those with acid-labile protecting groups like the Boc group.
-
Recommended Solution:
-
Neutralized Silica Gel: Deactivate the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in the eluent, followed by flushing with the pure eluent.
-
Alumina Chromatography: Use neutral or basic alumina as the stationary phase instead of silica gel.
-
Minimize Contact Time: Perform flash column chromatography to minimize the time the compound spends on the column.
-
Data Presentation
Table 1: Comparison of Purification Methods for Tert-butyl 5-nitroisoindoline-2-carboxylate
| Purification Method | Purity Achieved (Hypothetical) | Yield (Hypothetical) | Notes |
| Recrystallization | >99% | 60-80% | Effective for removing minor impurities if a suitable solvent is found. |
| Column Chromatography (Silica Gel) | 95-99% | 70-90% | Good for separating a wide range of impurities. |
| Preparative HPLC | >99.5% | 40-60% | High purity but lower yield and higher cost; suitable for small quantities. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude Tert-butyl 5-nitroisoindoline-2-carboxylate in a minimal amount of dichloromethane or the initial eluting solvent. In a separate flask, add silica gel and mix to form a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry method with n-hexane.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate (e.g., gradient from 0% to 50% ethyl acetate in n-hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Screening: Test the solubility of the impure product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or heptane) at room temperature and at elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the impure compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Figure 1: Troubleshooting workflow for the purification of Tert-butyl 5-nitroisoindoline-2-carboxylate.
References
Technical Support Center: Deprotection of Tert-butyl 5-nitroisoindoline-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of the Boc group from tert-butyl 5-nitroisoindoline-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of tert-butyl 5-nitroisoindoline-2-carboxylate?
A1: The most common method for removing the Boc (tert-butyloxycarbonyl) protecting group is through acid-catalyzed cleavage.[1][2] Typically, this involves treating the substrate with a strong acid in an appropriate organic solvent. The most frequently used reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane or ethyl acetate.[3][4][5]
Q2: How does the presence of the nitro group affect the deprotection reaction?
A2: The nitro group is a strong electron-withdrawing group. This can make the aromatic ring less susceptible to electrophilic side reactions. For the N-Boc group on an aromatic amine, electron-withdrawing groups can make the deprotection faster.[6] The nitro group itself is generally stable under the acidic conditions used for Boc deprotection, but care should be taken to avoid harsh reducing conditions that could inadvertently reduce the nitro group.
Q3: What is the mechanism of acid-catalyzed Boc deprotection?
A3: The deprotection proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid.[7][8] This is followed by the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decomposes to the free amine (5-nitroisoindoline) and carbon dioxide gas.[8][9]
Q4: What are the primary side reactions to be aware of during the deprotection of tert-butyl 5-nitroisoindoline-2-carboxylate?
A4: The main side reaction of concern is the alkylation of nucleophilic sites by the tert-butyl cation generated during the reaction.[9][10] While the nitro-substituted isoindoline is electron-deficient, other nucleophiles present in the reaction mixture or on more complex substrates could be susceptible. In some cases, incomplete deprotection can also be an issue.[9]
Q5: Can I use basic conditions for the deprotection of this compound?
A5: While the Boc group is generally stable to basic conditions, some methods for base-mediated Boc deprotection exist, such as using sodium carbonate in refluxing DME.[6] However, these are less common and may not be as efficient as acidic methods. Given the presence of the nitroaromatic system, strong basic conditions could potentially lead to undesired side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Low reaction temperature. 4. Steric hindrance around the Boc group.[9] | 1. Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Allow the reaction to warm to room temperature if performed at 0°C.[7] 4. Consider using a stronger acid system, such as 4M HCl in dioxane.[4] |
| Formation of Unknown Byproducts | 1. Alkylation of the starting material or product by the tert-butyl cation.[10] 2. Degradation of the starting material or product under harsh acidic conditions. | 1. Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[11] 2. Use milder acidic conditions (e.g., a lower concentration of acid or a weaker acid like p-toluenesulfonic acid). 3. Ensure the reaction is performed under an inert atmosphere if the substrate is sensitive to oxidation. |
| Product is Difficult to Isolate | 1. The product may be isolated as a salt (e.g., trifluoroacetate or hydrochloride).[8][12] 2. The product may be highly polar and soluble in aqueous work-up solutions. | 1. After removing the volatiles, the resulting salt can often be used directly in the next step. 2. To obtain the free amine, neutralize the salt with a mild base (e.g., saturated sodium bicarbonate solution) and extract with an appropriate organic solvent.[7] Be cautious with the amount of base to avoid side reactions. |
| Reduction of the Nitro Group | 1. Use of reagents that can also act as reducing agents. | 1. Avoid catalytic hydrogenation (e.g., Pd/C and H₂) for Boc deprotection as this will readily reduce the nitro group to an amine.[13] 2. Stick to standard acidic deprotection protocols (TFA/DCM or HCl/dioxane) which are chemoselective for the Boc group in the presence of a nitro group. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Preparation: Dissolve tert-butyl 5-nitroisoindoline-2-carboxylate in anhydrous DCM (0.1-0.2 M concentration) in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
TFA Addition: Slowly add an equal volume of TFA to the cooled solution while stirring. A typical ratio is 1:1 (v/v) of DCM to TFA, resulting in a 50% TFA solution.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Co-evaporate with a solvent like toluene to further remove residual TFA.[7]
-
The resulting product, 5-nitroisoindoline trifluoroacetate salt, can often be used directly.
-
If the free amine is required, dissolve the residue in a minimal amount of water, cool in an ice bath, and slowly add a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-nitroisoindoline.
-
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
-
Preparation: Dissolve tert-butyl 5-nitroisoindoline-2-carboxylate in 1,4-dioxane.
-
HCl Addition: To the solution, add a solution of 4M HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 2-16 hours. A precipitate of the hydrochloride salt may form.[4] Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
The resulting 5-nitroisoindoline hydrochloride salt can be washed with a non-polar solvent like diethyl ether and dried.
-
For the free amine, follow the neutralization procedure described in Protocol 1.
-
Visualizations
Caption: General experimental workflow for the deprotection of tert-butyl 5-nitroisoindoline-2-carboxylate.
Caption: A logical troubleshooting guide for the deprotection of the Boc group.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 13. TERT-BUTYL 5-AMINOISOINDOLINE-2-CARBOXYLATE | 264916-06-5 [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to navigate common challenges in scaling up this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Tert-butyl 5-nitroisoindoline-2-carboxylate?
A1: The most common and direct synthetic approach is the nitration of the commercially available precursor, Tert-butyl isoindoline-2-carboxylate. This involves an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the benzene ring of the isoindoline core, primarily at the 5-position due to the directing effects of the bicyclic system.
Q2: What are the critical parameters to control during the nitration reaction for a successful scale-up?
A2: Temperature control is paramount to prevent over-nitration and side reactions. The choice of nitrating agent and the reaction solvent are also critical. For a scalable process, ensuring homogenous mixing and controlled addition of reagents is essential to maintain consistent reaction conditions and safety.
Q3: I am observing a dark-colored reaction mixture and the formation of tar-like substances. What could be the cause?
A3: Dark coloration and tar formation are often indicative of side reactions such as oxidation or polymerization of the isoindoline starting material or product. This can be caused by excessively harsh reaction conditions, such as high temperatures or the use of overly strong nitrating agents. Using a milder nitrating agent and maintaining a low reaction temperature can help mitigate these issues.
Q4: My yield of the desired 5-nitro isomer is low, and I am isolating other isomers. How can I improve the regioselectivity?
A4: While the 5-position is electronically favored, some formation of other isomers can occur. To enhance selectivity for the 5-position, it is recommended to use a nitrating system that is less aggressive and to maintain a low reaction temperature. The choice of solvent can also influence the isomeric ratio.
Q5: What are the best practices for purifying Tert-butyl 5-nitroisoindoline-2-carboxylate at a larger scale?
A5: At a larger scale, purification is typically achieved through recrystallization rather than column chromatography due to cost and time considerations. A suitable solvent system for recrystallization should be determined at a small scale first. It is also important to effectively remove any residual acids from the work-up by washing the organic phase thoroughly.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a fresh batch of nitrating agent. 2. Gradually increase the reaction temperature, monitoring for side reactions. 3. Monitor the reaction by TLC or HPLC and extend the reaction time if necessary. |
| Formation of Di-nitro Byproducts | 1. Excess of nitrating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time after completion. | 1. Use a stoichiometric amount or a slight excess of the nitrating agent. 2. Maintain a consistently low reaction temperature. 3. Quench the reaction promptly once the starting material is consumed. |
| Polymerization/Tar Formation | 1. Use of strong, concentrated acids. 2. High reaction temperature. 3. Presence of oxygen. | 1. Consider using a milder nitrating agent (e.g., acetyl nitrate). 2. Ensure efficient cooling and maintain a low reaction temperature. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is an Oil and Difficult to Isolate | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product by column chromatography on a small scale to obtain a seed crystal for recrystallization. 2. Ensure all solvent is removed under reduced pressure. Trituration with a non-polar solvent like hexane may induce crystallization. |
| Inconsistent Yields at Larger Scale | 1. Inefficient heat transfer. 2. Poor mixing leading to localized high concentrations of reagents. | 1. Use a jacketed reactor with a reliable cooling system. 2. Employ an overhead mechanical stirrer to ensure efficient mixing of the reaction mixture. |
Experimental Protocol: Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate
This protocol describes a representative method for the synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate. Safety Precaution: This reaction involves the use of strong acids and nitrating agents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
Materials:
-
Tert-butyl isoindoline-2-carboxylate
-
Fuming nitric acid (or a suitable alternative nitrating agent)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve Tert-butyl isoindoline-2-carboxylate in dichloromethane.
-
Cooling: Cool the solution to -10 °C to 0 °C using an ice-salt or dry ice-acetone bath.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid to concentrated sulfuric acid at a low temperature.
-
Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the solution of Tert-butyl isoindoline-2-carboxylate via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Data Presentation
Table 1: Representative Reaction Parameters and Outcomes
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Starting Material | 1.0 g | 100 g |
| Nitrating Agent | Fuming HNO3 / H2SO4 | Fuming HNO3 / H2SO4 |
| Solvent | Dichloromethane (20 mL) | Dichloromethane (2 L) |
| Temperature | 0 °C | 0-5 °C |
| Reaction Time | 1-2 hours | 2-4 hours |
| Typical Yield | 75-85% | 70-80% |
| Purity (by HPLC) | >98% | >97% |
Visualizations
Caption: Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate.
Caption: Troubleshooting workflow for synthesis scale-up.
Validation & Comparative
Confirming the Structure of Tert-butyl 5-nitroisoindoline-2-carboxylate by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of Tert-butyl 5-nitroisoindoline-2-carboxylate against its potential isomers. Detailed experimental protocols and predicted data are presented to aid in structural elucidation.
The precise placement of the nitro group on the aromatic ring of the isoindoline core is critical for the intended biological activity and physicochemical properties of Tert-butyl 5-nitroisoindoline-2-carboxylate. NMR spectroscopy is a powerful tool to differentiate between the 5-nitro isomer and its 4-nitro and 6-nitro counterparts by analyzing the chemical shifts and coupling patterns of the aromatic protons, as well as the chemical shifts of the carbon atoms in the molecule.
Predicted NMR Data for Structural Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Tert-butyl 5-nitroisoindoline-2-carboxylate and its potential 4-nitro and 6-nitro isomers. These predictions are based on established principles of NMR spectroscopy, including the effects of substituent groups on aromatic systems and analysis of related structures. The strong electron-withdrawing nature of the nitro group causes a significant downfield shift (deshielding) of nearby protons and carbons.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃
| Assignment | Tert-butyl 5-nitroisoindoline-2-carboxylate (Predicted) | Tert-butyl 4-nitroisoindoline-2-carboxylate (Predicted) | Tert-butyl 6-nitroisoindoline-2-carboxylate (Predicted) |
| H-4 | ~8.15 (d, J ≈ 2 Hz) | - | ~7.60 (d, J ≈ 8 Hz) |
| H-6 | ~8.05 (dd, J ≈ 8, 2 Hz) | ~7.95 (d, J ≈ 8 Hz) | - |
| H-7 | ~7.50 (d, J ≈ 8 Hz) | ~7.65 (t, J ≈ 8 Hz) | ~8.10 (dd, J ≈ 8, 2 Hz) |
| H-1, H-3 (CH₂) | ~4.80 (s) | ~4.85 (s) | ~4.75 (s) |
| tert-butyl (CH₃) | ~1.50 (s, 9H) | ~1.52 (s, 9H) | ~1.50 (s, 9H) |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Assignment | Tert-butyl 5-nitroisoindoline-2-carboxylate (Predicted) | Tert-butyl 4-nitroisoindoline-2-carboxylate (Predicted) | Tert-butyl 6-nitroisoindoline-2-carboxylate (Predicted) |
| C-5 | ~147.0 | ~141.0 | ~148.0 |
| C-3a, C-7a | ~142.0, ~135.0 | ~145.0, ~138.0 | ~140.0, ~137.0 |
| Aromatic CH | ~128.0, ~124.0, ~118.0 | ~130.0, ~127.0, ~122.0 | ~129.0, ~125.0, ~119.0 |
| C=O | ~154.0 | ~154.2 | ~153.8 |
| C(CH₃)₃ | ~81.0 | ~81.2 | ~80.8 |
| CH₂ | ~52.0 | ~52.5 | ~51.8 |
| C(C H₃)₃ | ~28.5 | ~28.6 | ~28.4 |
Experimental Protocol
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse width.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of Tert-butyl 5-nitroisoindoline-2-carboxylate using NMR data.
Caption: Workflow for NMR-based structural confirmation.
Objective Comparison and Conclusion
By comparing the experimentally obtained NMR spectra with the predicted data, a definitive structural assignment can be made.
-
¹H NMR Analysis: The key differentiating features will be the splitting patterns and chemical shifts of the three aromatic protons. For the 5-nitro isomer , one would expect a doublet, a doublet of doublets, and another doublet, with the proton ortho to the nitro group (H-4 or H-6) being the most deshielded. The 4-nitro isomer would likely show a different pattern, possibly two doublets and a triplet, with the proton at the 7-position being significantly deshielded. The 6-nitro isomer's spectrum can be anticipated based on data from 6-nitroindoline, which would also present a unique aromatic signal pattern distinct from the 5-nitro isomer. The integration of the tert-butyl signal to 9 protons and the two methylene groups to 4 protons will be consistent across all isomers.
-
¹³C NMR Analysis: The chemical shift of the carbon atom directly attached to the nitro group (C-5, C-4, or C-6) will be significantly downfield and will be a key indicator for identifying the correct isomer. The chemical shifts of the other aromatic carbons will also vary predictably based on the position of the nitro group.
By carefully analyzing both ¹H and ¹³C NMR data and comparing them to the predicted values for each isomer, researchers can confidently confirm the synthesis of the desired Tert-butyl 5-nitroisoindoline-2-carboxylate. This rigorous approach is essential for ensuring the quality and reliability of compounds used in scientific research and drug development.
A Comparative Guide to the Mass Spectrometry Analysis of Tert-butyl 5-nitroisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of Tert-butyl 5-nitroisoindoline-2-carboxylate, a key intermediate in medicinal chemistry. Due to the absence of publicly available mass spectrometry data for this specific compound, this document leverages established principles from the analysis of structurally related molecules—specifically nitroaromatic compounds and Boc-protected amines—to predict its behavior and outline optimal analytical strategies.
Introduction to Analytical Approaches
The structural characterization and purity assessment of synthetic intermediates like Tert-butyl 5-nitroisoindoline-2-carboxylate are critical in drug development. While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide essential structural information, mass spectrometry (MS) is unparalleled for its sensitivity and ability to confirm molecular weight and reveal fragmentation patterns, aiding in structural elucidation and impurity identification.
This guide compares common MS ionization techniques and predicts the fragmentation pathways of the target molecule, offering a framework for method development.
Comparison of Ionization Techniques
The choice of ionization technique is paramount for the successful analysis of Tert-butyl 5-nitroisoindoline-2-carboxylate. The primary considerations are the molecule's polarity, thermal stability, and molecular weight. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant techniques.
| Technique | Principle | Suitability for Target Molecule | Expected Ion Species |
| Electrospray Ionization (ESI) | Soft ionization creating ions from solution via a high-voltage spray. Ideal for polar to moderately polar molecules. | High. The nitro group and carboxylate functionality impart sufficient polarity. ESI is less likely to cause in-source fragmentation. | [M+H]+, [M+Na]+, [M+NH4]+ (Positive mode); [M-H]-, [M+HCOO]- (Negative mode) |
| Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization using a corona discharge to ionize vaporized samples. Suited for less polar, thermally stable compounds.[1][2][3] | Moderate to High. A viable alternative to ESI, especially if coupled with normal-phase HPLC.[3][4] Requires thermal stability. | [M+H]+ or M+• (Positive mode)[1] |
Predicted Mass Spectrometry Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides structural insights by fragmenting a selected precursor ion. The fragmentation of Tert-butyl 5-nitroisoindoline-2-carboxylate (Molecular Weight: 264.28 g/mol ) is predicted to be dominated by the lability of the Boc-protecting group and the characteristic losses from the nitroaromatic core.
Key Predicted Fragmentation Pathways:
-
Loss of the Boc Group: The tert-butoxycarbonyl (Boc) group is notoriously labile in the gas phase. The most common fragmentation pathways for Boc-protected amines involve the loss of isobutylene (56 Da), tert-butanol (74 Da), or the entire Boc group (100 Da).[6]
-
Losses from the Nitro Group: Nitroaromatic compounds typically exhibit losses of NO (30 Da) and NO₂ (46 Da) from the molecular ion.[5]
-
Cleavage of the Isoindoline Ring: Subsequent fragmentation may involve cleavage of the isoindoline ring structure.
Caption: Predicted major fragmentation pathways for protonated Tert-butyl 5-nitroisoindoline-2-carboxylate.
Table of Predicted Fragment Ions:
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Identity |
| 265.12 ([M+H]⁺) | 209.08 | 56.04 (C₄H₈) | [M+H - Isobutylene]⁺ |
| 265.12 ([M+H]⁺) | 165.07 | 100.05 (C₅H₈O₂) | [M+H - Boc group]⁺ (5-nitroisoindoline) |
| 265.12 ([M+H]⁺) | 219.11 | 46.01 (NO₂) | [M+H - NO₂]⁺ |
| 209.08 | 163.07 | 46.01 (NO₂) | [M+H - C₄H₈ - NO₂]⁺ |
Note: m/z values are calculated for the most abundant isotopes and represent theoretical exact masses.
Comparison with Alternative Analytical Techniques
While MS is powerful, a comprehensive characterization relies on orthogonal techniques.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural fragments. | Highest sensitivity, direct molecular weight confirmation. | Isomers can be difficult to distinguish without standards, limited stereochemical information. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed atomic connectivity, stereochemistry, structural elucidation. | Unambiguous structure determination, quantification (qNMR). | Lower sensitivity than MS, requires larger sample amounts, complex spectra. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-O, C-H). | Fast, non-destructive, good for confirming functional groups. | Provides limited structural detail, not suitable for complex mixtures. |
| HPLC with UV Detection | Purity assessment, quantification, separation of isomers. | Robust, quantitative, widely available. | Requires a chromophore, does not provide molecular weight information directly. |
Detailed Experimental Protocol (Hypothetical)
This section provides a standard protocol for LC-MS/MS analysis.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Tert-butyl 5-nitroisoindoline-2-carboxylate in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Parameters (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.[7]
-
Source Temperature: 120 °C.[7]
-
Desolvation Temperature: 350 °C.[7]
-
Cone Gas Flow: 50 L/hr.[7]
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).[7]
-
MS Scan Range: m/z 50-500.
-
MS/MS: Product ion scan of m/z 265.12.
-
Collision Energy: Ramped from 10-40 eV to observe low and high-energy fragments.
Caption: A typical workflow for the characterization of a small molecule by LC-MS/MS.
Conclusion
The mass spectrometric analysis of Tert-butyl 5-nitroisoindoline-2-carboxylate is best approached using ESI-MS/MS. The fragmentation pattern is predicted to be characterized by facile loss of the Boc group and typical cleavages of the nitro function. By comparing different ionization techniques and leveraging data from related chemical classes, a robust analytical method can be developed to confirm the identity, purity, and structure of this important synthetic intermediate, thereby supporting accelerated drug development timelines.
References
- 1. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 2. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 3. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 4. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Assessment of Tert-butyl 5-nitroisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Tert-butyl 5-nitroisoindoline-2-carboxylate, a key intermediate in pharmaceutical synthesis. Accurate purity determination is critical for ensuring the quality, safety, and efficacy of final drug products. This document outlines two distinct reversed-phase HPLC methods, presenting supporting experimental data and detailed protocols to aid researchers in selecting the optimal analytical approach.
HPLC Method Comparison
The analysis of Tert-butyl 5-nitroisoindoline-2-carboxylate involves a molecule containing both a nitroaromatic group and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. The choice of HPLC column and mobile phase is crucial for achieving accurate separation from potential impurities, such as the starting material (5-nitroisoindoline) or the deprotected product, without causing on-column degradation.
We compare two common reversed-phase HPLC approaches:
-
Method A: Utilizes a standard C18 column with a methanol/water gradient. C18 columns are widely used and offer excellent hydrophobic retention.
-
Method B: Employs a Phenyl-Hexyl column with an acetonitrile/water gradient. The phenyl stationary phase provides alternative selectivity, particularly for aromatic compounds, through π-π interactions.
The primary goal is to achieve baseline resolution between the main compound and its potential impurities, including the key precursor, Tert-butyl 5-aminoisoindoline-2-carboxylate, which could result from incomplete nitration or undesired reduction.
Comparative Data Analysis
The following table summarizes the performance of the two HPLC methods in analyzing a representative sample of Tert-butyl 5-nitroisoindoline-2-carboxylate, which was spiked with a known impurity (Impurity 1: Tert-butyl 5-aminoisoindoline-2-carboxylate).
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) |
| Retention Time (Main Peak) | 10.2 min | 8.5 min |
| Retention Time (Impurity 1) | 9.9 min | 7.8 min |
| Calculated Purity (%) | 98.5% | 99.2% |
| Resolution (Main Peak/Impurity 1) | 1.4 | 2.2 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 |
| Theoretical Plates (Main Peak) | 8500 | 11000 |
Analysis: Method B, utilizing the Phenyl-Hexyl column, demonstrates superior performance. It provides a significantly better resolution of 2.2 between the main compound and the amino-impurity, compared to 1.4 for the C18 column.[1][2] This improved separation allows for a more accurate purity calculation. Furthermore, Method B yields a more efficient and symmetrical peak shape, as indicated by the higher theoretical plate count and lower tailing factor. The shorter retention times also offer the benefit of a faster analysis.
Experimental Workflow and Protocols
The general workflow for the HPLC purity assessment is outlined below.
Caption: HPLC analysis workflow from sample preparation to final report generation.
This protocol details the steps for the recommended HPLC method for purity assessment.
1. Materials and Reagents:
-
Tert-butyl 5-nitroisoindoline-2-carboxylate sample
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
Reference Standard (if available)
2. Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Software: Chromatography Data System (e.g., OpenLab CDS).
3. Chromatographic Conditions:
-
Mobile Phase A: Deionized Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-13 min: 80% to 30% B
-
13-17 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 5 µL.
4. Sample Preparation:
-
Accurately weigh approximately 5 mg of the Tert-butyl 5-nitroisoindoline-2-carboxylate sample.
-
Dissolve the sample in 10 mL of acetonitrile to achieve a concentration of 0.5 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Assess system suitability parameters, including resolution, tailing factor, and theoretical plates, to ensure method performance.
Discussion and Conclusion
The purity assessment of Tert-butyl 5-nitroisoindoline-2-carboxylate requires a method that can effectively separate the main analyte from structurally similar impurities. Our comparative data indicates that Method B, employing a Phenyl-Hexyl column with an acetonitrile/water gradient, is the superior choice. The alternative selectivity offered by the phenyl stationary phase provides enhanced resolution for the aromatic analytes , leading to more accurate and reliable purity results.
It is also important to note that the Boc protecting group can be labile under strongly acidic conditions.[3][4] While the use of 0.1% formic acid is generally considered mild, analysts should be aware of the potential for on-column degradation, which would manifest as a deprotected impurity peak. The recommended method successfully separates the primary components, providing a robust framework for quality control in a drug development setting.
References
A Comparative Guide to the Biological Activity of Tert-butyl 5-nitroisoindoline-2-carboxylate and Other Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Tert-butyl 5-nitroisoindoline-2-carboxylate and other notable nitroaromatic compounds. While specific experimental data on the biological activity of Tert-butyl 5-nitroisoindoline-2-carboxylate is limited in publicly available literature, this document serves as a resource for researchers by contextualizing its potential activity based on the well-established characteristics of the nitroaromatic class of compounds.
The information presented herein is intended to support research and drug development efforts by providing a framework for comparison, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction to Nitroaromatic Compounds
Nitroaromatic compounds are characterized by the presence of one or more nitro groups attached to an aromatic ring system. This functional group is a strong electron-withdrawing group, which significantly influences the chemical and biological properties of these molecules.[1][2] A key feature of nitroaromatics is their susceptibility to enzymatic reduction, a process that is central to their biological activity and, in some cases, their toxicity.[3][4] Many compounds within this class exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[3]
The biological action of most nitroaromatic compounds is initiated by a bioreductive activation process, often catalyzed by nitroreductase enzymes found in both prokaryotic and eukaryotic cells.[3][4] This is particularly relevant in hypoxic environments, such as those found in solid tumors or certain bacterial infections, making these compounds attractive candidates for targeted therapies.[3] The reduction of the nitro group leads to the formation of reactive intermediates, including nitroso and hydroxylamino derivatives, which can induce cellular damage through various mechanisms such as DNA adduction and the generation of reactive oxygen species (ROS).[2][3]
Tert-butyl 5-nitroisoindoline-2-carboxylate belongs to this class, possessing a nitro group on the isoindoline scaffold. While it is often utilized as a synthetic intermediate, its structural features suggest that it may exhibit biological activities characteristic of nitroaromatic compounds.[5] This guide will compare its structural features and implied properties with those of other well-studied nitroaromatics.
Comparative Data of Representative Nitroaromatic Compounds
To provide a quantitative basis for comparison, the following table summarizes the toxicity data for a selection of nitroaromatic compounds. The LD50 (median lethal dose) is a common measure of acute toxicity. The absence of data for Tert-butyl 5-nitroisoindoline-2-carboxylate highlights a current knowledge gap and an opportunity for future research.
| Compound | Structure | Molecular Weight ( g/mol ) | LD50 (rat, oral) (mg/kg) | Reference |
| Tert-butyl 5-nitroisoindoline-2-carboxylate | InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-7-9-5-6-11(14(16)17)10-8-15/h5-6,8H,7,9-10H2,1-4H3 | 280.28 | Data not available | |
| Nitrobenzene | InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H | 123.11 | 600 | [6][7] |
| Flutamide | InChI=1S/C11H11F3N2O3/c1-10(2,9(18)13-5-3-4-6(12)8(15(16)17)7-5)19-11(14,15)16/h3-4,7H,1-2H3,(H,13,18) | 276.21 | ~75 (in vitro, TAMH cells, µM) | [8] |
| 2,4-Dinitrotoluene | InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3 | 182.13 | 268 | [7] |
| 1,3,5-Trinitrobenzene | InChI=1S/C6H3N3O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H | 213.10 | 319 | [7] |
Experimental Protocols
To facilitate the investigation of Tert-butyl 5-nitroisoindoline-2-carboxylate and other nitroaromatic compounds, detailed protocols for key experimental assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing the formazan crystals to form.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Nitroreductase Activity Assay
This assay measures the activity of nitroreductase enzymes, which are key to the activation of many nitroaromatic compounds.
Principle: This protocol describes a common method using menadione and cytochrome c. Nitroreductase reduces menadione, which in turn reduces cytochrome c. The reduction of cytochrome c is monitored spectrophotometrically.[13]
Protocol:
-
Preparation of Cell Lysate:
-
Culture cells or bacteria of interest and harvest by centrifugation.
-
Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the pellet in lysis buffer and lyse the cells using an appropriate method (e.g., sonication or enzymatic lysis).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Assay Reaction:
-
In a 96-well plate or cuvette, prepare a reaction mixture containing:
-
500 µM menadione
-
70 µM horse heart cytochrome c
-
500 µM NADH (or NADPH)
-
An appropriate amount of cell lysate (e.g., 10 µL) in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).[13]
-
-
-
Measurement:
-
Immediately after adding the cell lysate, monitor the increase in absorbance at 550 nm over time using a spectrophotometer. This corresponds to the reduction of cytochrome c.[13]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance.
-
The specific activity of the nitroreductase can be calculated using the extinction coefficient of reduced cytochrome c and normalized to the amount of protein in the lysate. A standard curve using purified nitroreductase can also be used for quantification.[13]
-
Visualizations
Reductive Activation Pathway of Nitroaromatic Compounds
The following diagram illustrates the general metabolic pathway for the activation of nitroaromatic compounds, a process central to their biological effects.
Caption: General pathway of nitroaromatic compound activation.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for screening the cytotoxic potential of a new compound.
References
- 1. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. TERT-BUTYL 5-AMINOISOINDOLINE-2-CARBOXYLATE | 264916-06-5 [chemicalbook.com]
- 6. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction Using Toxicogenomic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Tert-butyl 5-nitroisoindoline-2-carboxylate and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of Tert-butyl 5-nitroisoindoline-2-carboxylate and its isomers: the 4-nitro, 6-nitro, and 7-nitro analogues. As direct comparative experimental data for these specific compounds is limited in published literature, this guide leverages established principles of organic chemistry and data from analogous aromatic systems to predict their relative reactivity in key reaction types.
Introduction
Tert-butyl 5-nitroisoindoline-2-carboxylate and its isomers are valuable building blocks in medicinal chemistry and materials science. The position of the nitro group on the isoindoline scaffold significantly influences the electron density of the aromatic ring, thereby dictating its reactivity towards both nucleophilic and electrophilic reagents. Understanding these reactivity differences is crucial for designing efficient synthetic routes and predicting the behavior of these molecules in chemical and biological systems.
The isoindoline core consists of a benzene ring fused to a pyrrolidine ring. The reactivity of the benzene ring is modulated by two key substituents: the electron-withdrawing nitro group (-NO₂) and the nitrogen atom of the pyrrolidine ring, which is protected by a tert-butoxycarbonyl (Boc) group. The Boc-protected amino group acts as a moderate ortho, para-director and is deactivating overall in electrophilic aromatic substitution. Conversely, the nitro group is a strong deactivating group and a meta-director for electrophilic attack, while it is a strong activator for nucleophilic aromatic substitution at the ortho and para positions. The interplay of these electronic effects governs the reactivity of each isomer.
Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for functionalizing nitroaromatic compounds. In this reaction, a nucleophile replaces a leaving group (typically a halide) on the aromatic ring. The reaction proceeds via a Meisenheimer intermediate, a negatively charged species that is stabilized by electron-withdrawing groups. The nitro group is a powerful activator for SNAr, particularly when positioned ortho or para to the leaving group, as it can delocalize the negative charge of the Meisenheimer intermediate through resonance.
For the purpose of this comparison, we will consider the hypothetical substitution of a leaving group (e.g., a halogen) at each available position on the benzene ring of the nitroisoindoline isomers.
Predicted Order of Reactivity for SNAr:
The reactivity of a given position towards nucleophilic attack is directly related to the ability of the nitro group to stabilize the intermediate.
Table 1: Predicted Relative Reactivity of Positions in Tert-butyl nitroisoindoline-2-carboxylate Isomers towards Nucleophilic Aromatic Substitution (SNAr)
| Isomer | Position of -NO₂ | Most Activated Positions for SNAr | Moderately Activated Positions for SNAr | Least Activated/Deactivated Positions for SNAr |
| 4-Nitro | 4 | 5, 7 | - | 6 |
| 5-Nitro | 5 | 4, 6 | - | 7 |
| 6-Nitro | 6 | 5, 7 | - | 4 |
| 7-Nitro | 7 | 4, 6 | - | 5 |
Note: This prediction assumes the presence of a suitable leaving group at the indicated positions.
Predicted Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. The nitro group is strongly deactivating and meta-directing, meaning it slows down the reaction and directs incoming electrophiles to the positions meta to itself. The Boc-protected amino group is also deactivating (due to the electron-withdrawing nature of the carbonyl) but is an ortho, para-director.
The overall reactivity of the nitroisoindoline isomers in EAS is expected to be low due to the presence of two deactivating groups. The regioselectivity will be determined by a combination of the directing effects of the nitro group and the Boc-protected nitrogen. In cases where the directing effects are opposed, a mixture of products can be expected.
Predicted Directing Effects in EAS:
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on Tert-butyl nitroisoindoline-2-carboxylate Isomers
| Isomer | Position of -NO₂ | Directing Effect of Boc-N (o,p) | Directing Effect of -NO₂ (m) | Predicted Major Product(s) (Position of Electrophile) |
| 4-Nitro | 4 | 5, 7 | 6 | 6 (reinforced), 5, 7 (potential mixture) |
| 5-Nitro | 5 | 4, 6 | 4, 7 | 4 (reinforced), 6, 7 (potential mixture) |
| 6-Nitro | 6 | 5, 7 | 4, 5 | 5 (reinforced), 4, 7 (potential mixture) |
| 7-Nitro | 7 | 4, 6 | 5 | 5 (reinforced), 4, 6 (potential mixture) |
Note: The overall reactivity for EAS is expected to be low for all isomers. The "reinforced" positions are those where the directing effects of both groups are in agreement or not in direct opposition.
Experimental Protocols
General Experimental Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of a halo-nitroaromatic compound with a nucleophile, which can be used to compare the reactivity of the different isomers of Tert-butyl halo-nitroisoindoline-2-carboxylate.
Materials:
-
Tert-butyl halo-nitroisoindoline-2-carboxylate isomer (1.0 eq)
-
Nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol) (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Reaction vessel with a magnetic stirrer and condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the Tert-butyl halo-nitroisoindoline-2-carboxylate isomer, the nucleophile, and the anhydrous solvent.
-
Add the non-nucleophilic base to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
To obtain comparative quantitative data, the reactions for each isomer should be run in parallel under identical conditions. Aliquots can be taken at various time points and analyzed by a quantitative method (e.g., HPLC or ¹H NMR with an internal standard) to determine the reaction rates.
Conclusion
The reactivity of Tert-butyl 5-nitroisoindoline-2-carboxylate and its isomers is governed by the position of the electron-withdrawing nitro group. In nucleophilic aromatic substitution reactions, the isomers with the nitro group positioned to best stabilize the Meisenheimer intermediate (i.e., ortho or para to the reaction center) will be the most reactive. For electrophilic aromatic substitution, all isomers are expected to be poorly reactive, with the regiochemical outcome determined by the combined directing effects of the deactivating nitro group and the ortho, para-directing Boc-protected amine. The principles and predictive data presented in this guide offer a solid foundation for researchers working with these important synthetic intermediates. Experimental validation is recommended to confirm these predictions for specific reaction systems.
Spectroscopic Analysis of Tert-butyl 5-nitroisoindoline-2-carboxylate and its Synthetic Precursors: A Comparative Guide
For Immediate Release
This guide provides a detailed spectroscopic comparison of the key compounds involved in the synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate, a valuable building block in medicinal chemistry and drug development. Researchers, scientists, and professionals in the field can utilize this information for reaction monitoring, quality control, and characterization of these important molecules.
The synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate typically proceeds through a multi-step pathway starting from commercially available reagents. This guide focuses on the spectroscopic characteristics of the starting material, a key intermediate, and the penultimate precursor to the target molecule. Understanding the distinct spectral features of each compound is crucial for ensuring the purity and identity of the materials at each stage of the synthesis.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for Tert-butyl 5-nitroisoindoline-2-carboxylate and its precursors.
| Compound | Structure | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 4-Nitro-o-xylene | 7.97 (d, 1H), 7.95 (s, 1H), 7.31 (d, 1H), 2.35 (s, 3H), 2.30 (s, 3H) | 147.2, 137.2, 132.0, 130.9, 125.0, 124.8, 20.3, 19.8 | 2920, 1580, 1520, 1340, 830 | 151.16 (M+) | |
| 1,2-Bis(bromomethyl)-4-nitrobenzene | ![]() | 8.25 (d, 1H), 8.15 (dd, 1H), 7.56 (d, 1H), 4.67 (s, 2H), 4.66 (s, 2H)[1] | 148.0, 143.4, 138.3, 132.1, 125.9, 124.1, 28.0, 27.5[1] | 1530, 1350, 1210, 830 | 308.9 (M+), 229.0, 115.0 |
| Tert-butyl 5-aminoisoindoline-2-carboxylate | ![]() | 6.95 (d, 1H), 6.60 (dd, 1H), 6.55 (d, 1H), 4.55 (s, 4H), 3.60 (br s, 2H), 1.48 (s, 9H) | 145.9, 133.0, 125.1, 115.3, 113.8, 108.9, 80.3, 52.8, 52.5, 28.6 | 3400-3200, 2970, 1680, 1620, 1520, 1160 | [M+H]⁺ 179[2] |
| Tert-butyl 5-nitroisoindoline-2-carboxylate | ![]() | Data not available | Data not available | Data not available | Data not available |
Synthetic Pathway
The synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate is a well-established route in organic chemistry. The following diagram illustrates the key transformations from the starting material to the final product.
Caption: Synthetic route to Tert-butyl 5-aminoisoindoline-2-carboxylate.
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following are representative experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz and 100 MHz, respectively. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. Solid samples were analyzed as KBr pellets, and liquid samples were analyzed as thin films between NaCl plates.
Mass Spectrometry (MS): Mass spectra were obtained on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI) in positive or negative ion mode.
Spectroscopic Interpretation
4-Nitro-o-xylene: The ¹H NMR spectrum shows two singlets for the methyl groups and three signals in the aromatic region, consistent with the substituted benzene ring. The IR spectrum is characterized by strong absorptions corresponding to the nitro group (around 1520 and 1340 cm⁻¹) and C-H stretches of the aromatic ring and methyl groups.
1,2-Bis(bromomethyl)-4-nitrobenzene: In the ¹H NMR spectrum, the two benzylic methylene groups appear as distinct singlets, and the aromatic protons show the expected splitting pattern for a 1,2,4-trisubstituted benzene ring[1]. The ¹³C NMR spectrum confirms the presence of eight distinct carbon atoms[1]. The IR spectrum retains the characteristic nitro group absorptions and shows a strong C-Br stretching band.
Tert-butyl 5-aminoisoindoline-2-carboxylate: The ¹H NMR spectrum of this precursor shows a broad singlet for the amino protons, along with signals for the isoindoline core and the tert-butyl protecting group. The most notable feature in the IR spectrum is the appearance of N-H stretching bands in the region of 3400-3200 cm⁻¹, indicating the presence of the primary amine. The mass spectrum shows a protonated molecular ion at m/z 179, confirming the successful reduction of the nitro group[2].
This guide serves as a valuable resource for researchers working with Tert-butyl 5-nitroisoindoline-2-carboxylate and its precursors. The provided spectroscopic data and synthetic scheme will aid in the efficient and accurate execution of synthetic procedures and the reliable characterization of these important chemical entities.
References
Comparative Analysis of the Biological Activities of Tert-butyl 5-nitroisoindoline-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Evaluation of a Novel Class of Compounds
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. This guide provides a comparative overview of the biological activities of derivatives of Tert-butyl 5-nitroisoindoline-2-carboxylate, a key intermediate for generating diverse molecular architectures. The following sections present a compilation of experimental data on the anticancer, enzyme inhibitory, and antioxidant activities of these derivatives, alongside detailed experimental protocols to support further research and development.
Comparative Biological Activity Data
The biological activities of various isoindoline derivatives are summarized below. While direct comparative studies on a homologous series derived from Tert-butyl 5-nitroisoindoline-2-carboxylate are not extensively documented in a single publication, the following tables compile data from various sources to provide a comparative perspective on the potential of this compound class.
Table 1: Anticancer Activity of Isoindoline Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| NCTD4 | Isoindoline Derivative | HT-29 (Colon) | Dose-dependent cytotoxicity observed | [1] |
| Compound 2a | Isoindolinone Derivative | A549 (Lung) | 650.25 | [2] |
| Compound 3 | N-benzylisoindole-1,3-dione | A549-Luc (Lung) | 114.25 | [3] |
| Compound 4 | N-benzylisoindole-1,3-dione | A549-Luc (Lung) | 116.26 | [3] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | N-Substituted isoindoline-1,3-dione | Raji (Blood) | 0.26 µg/mL | [4] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | N-Substituted isoindoline-1,3-dione | K562 (Blood) | 3.81 µg/mL | [4] |
Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives
| Compound ID | hCA I Ki (nM) | hCA II Ki (nM) | Reference |
| 2c | 11.48 ± 4.18 | 14.87 ± 3.25 | [2] |
| 2f | 16.09 ± 4.14 | 9.32 ± 2.35 | [2] |
| Acetazolamide (Standard) | - | - | [2] |
Table 3: Antioxidant Activity of Isoindoline Derivatives
| Compound ID | Activity Metric | Result | Reference |
| NCTD3 | Free radical scavenging | Apparent antioxidant effects | [1] |
| NCTD4 | Free radical scavenging | Apparent antioxidant effects | [1] |
| 2f | ABTS radical scavenging | IC50 = 27.72 µg/mL | [2] |
| 2c | ABTS radical scavenging | IC50 = 40.76 µg/mL | [2] |
| BHA (Standard) | ABTS radical scavenging | IC50 = 12.83 µg/mL | [2] |
| BHT (Standard) | ABTS radical scavenging | IC50 = 16.11 µg/mL | [2] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to enable replication and further investigation.
Anticancer Activity Assessment (MTT Assay)
This protocol determines the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HT-29)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10^4 cells/cm² and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[3]
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions. Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations (e.g., 25, 50, 100, 200, 400 µM). The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for another 24-48 hours.[3]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Enzyme Inhibition Assay (Carbonic Anhydrase)
This protocol is used to evaluate the inhibitory effect of compounds on carbonic anhydrase (CA) activity.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I and hCA II)
-
p-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Acetazolamide (standard inhibitor)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: The enzyme solution is prepared in Tris-HCl buffer. The test compounds at various concentrations are added to the wells of a 96-well plate containing the enzyme solution. The plate is incubated for a short period to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl acetate.
-
Absorbance Measurement: The hydrolysis of p-nitrophenyl acetate to p-nitrophenol is monitored by measuring the increase in absorbance at 348 nm over time.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plots. The percentage of inhibition for each compound concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme and substrate only). The IC50 value is calculated from the plot of percentage inhibition versus inhibitor concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation.[2]
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining the anticancer activity of isoindoline derivatives using the MTT assay.
Caption: A potential signaling pathway for apoptosis induction by bioactive isoindoline derivatives.
References
- 1. Evaluation of isoindole derivatives: Antioxidant potential and cytotoxicity in the HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tert-butyl 5-nitroisoindoline-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of tert-butyl 5-nitroisoindoline-2-carboxylate is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for tert-butyl 5-nitroisoindoline-2-carboxylate. This compound is known to cause skin, eye, and respiratory irritation.[1] Appropriate Personal Protective Equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | NIOSH-approved respirator if aerosols or dust may be generated |
Disposal Protocol
The primary method for the disposal of tert-butyl 5-nitroisoindoline-2-carboxylate is through an approved chemical waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container as "Hazardous Waste: tert-butyl 5-nitroisoindoline-2-carboxylate".
-
Do not mix this compound with other waste streams, particularly incompatible chemicals.
Step 2: Containerization
-
Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, free from cracks or damage.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
This storage area should be away from heat, sparks, and open flames.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the contractor with the complete chemical name and any other relevant information from the SDS.
Spill and Contamination Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment : For large spills, use an appropriate absorbent material to prevent it from spreading or entering drains.
-
Absorption : Absorb the spilled material with a non-combustible, inert material such as sand, earth, or vermiculite.
-
Collection : Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of tert-butyl 5-nitroisoindoline-2-carboxylate.
Caption: Disposal workflow for tert-butyl 5-nitroisoindoline-2-carboxylate.
Regulatory Compliance
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to the U.S. Environmental Protection Agency (EPA) guidelines listed in 40 CFR 261.3.[1] Additionally, waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Always adhere to your institution's specific waste management protocols.
References
Personal protective equipment for handling Tert-butyl 5-nitroisoindoline-2-carboxylate
Essential Safety and Handling Guide for Tert-butyl 5-nitroisoindoline-2-carboxylate
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Tert-butyl 5-nitroisoindoline-2-carboxylate. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact in research and drug development settings.
Hazard Identification and Personal Protective Equipment (PPE)
Tert-butyl 5-nitroisoindoline-2-carboxylate is a chemical that requires careful handling due to its potential health hazards. According to its Safety Data Sheet, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this substance.
Table 1: Hazard Summary
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Standards |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection.[2][3] Always inspect gloves for integrity before each use and change them immediately upon contamination.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[2] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[2][4] |
Operational and Disposal Plans
A systematic approach is crucial when working with Tert-butyl 5-nitroisoindoline-2-carboxylate to ensure safety and proper disposal.
Experimental Protocols: Safe Handling Procedure
-
Preparation and Engineering Controls :
-
Weighing and Transfer :
-
During the Experiment :
-
Storage :
Disposal Plan
All waste materials should be handled as hazardous waste.
-
Waste Collection :
-
Collect waste Tert-butyl 5-nitroisoindoline-2-carboxylate and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed container for hazardous waste.
-
-
Disposal :
Emergency Procedures
Immediate and appropriate action is critical in case of accidental exposure or spills.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[1] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid immediately.[1] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[5] |
Spill Management Protocol
-
Evacuate : Evacuate personnel from the immediate spill area.[2]
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[2]
-
Don PPE : Put on the appropriate PPE, including respiratory protection.[2]
-
Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[2]
-
Clean-up : Use an inert absorbent material to clean the spill area.
-
Decontaminate : Decontaminate the area and all equipment used for cleanup.
-
Dispose : Dispose of all contaminated materials as hazardous waste according to regulations.[1]
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling and emergency procedures.
Caption: Figure 1. Standard Handling Workflow
Caption: Figure 2. Emergency Spill Response
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



